Des(8-14)brevinin-1PMa
Description
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Structure
2D Structure
Properties
Molecular Formula |
C88H144N20O19S2 |
|---|---|
Molecular Weight |
1850.3 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10-bis(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-(hydroxymethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C88H144N20O19S2/c1-13-51(8)70(107-80(118)62(41-49(4)5)99-83(121)68-36-28-40-108(68)87(125)64(42-50(6)7)101-75(113)58(92)43-56-29-18-16-19-30-56)84(122)95-54(11)73(111)93-45-69(110)96-59(33-22-25-37-89)78(116)106-72(53(10)15-3)85(123)100-63(44-57-31-20-17-21-32-57)79(117)103-66-47-128-129-48-67(88(126)127)104-77(115)61(35-24-27-39-91)97-76(114)60(34-23-26-38-90)98-81(119)65(46-109)102-86(124)71(52(9)14-2)105-74(112)55(12)94-82(66)120/h16-21,29-32,49-55,58-68,70-72,109H,13-15,22-28,33-48,89-92H2,1-12H3,(H,93,111)(H,94,120)(H,95,122)(H,96,110)(H,97,114)(H,98,119)(H,99,121)(H,100,123)(H,101,113)(H,102,124)(H,103,117)(H,104,115)(H,105,112)(H,106,116)(H,107,118)(H,126,127)/t51-,52-,53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1 |
InChI Key |
SFGOWXYNRVWXBO-QROARLSZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO |
Origin of Product |
United States |
Foundational & Exploratory
Des(8-14)brevinin-1PMa: A Technical Guide to its Discovery, Origin, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the host-defense peptide, Des(8-14)brevinin-1PMa. It details its discovery in the skin secretions of the Amazon River frog, Lithobates palmipes, and presents a comparative analysis of its biological activity with its parent peptide, brevinin-1PMa. This document includes detailed experimental protocols for the isolation, purification, and characterization of this peptide, as well as standardized assays for determining its antimicrobial and hemolytic properties. Furthermore, a proposed mechanism of action for the brevinin family of peptides is visualized through a signaling pathway diagram. All quantitative data is summarized in structured tables, and experimental workflows are presented as clear diagrams to facilitate understanding and replication.
Discovery and Origin
This compound was identified through a peptidomic analysis of norepinephrine-stimulated skin secretions from the Amazon River frog, Lithobates palmipes.[1] This peptide is a naturally occurring truncated variant of brevinin-1PMa, another antimicrobial peptide found in the same frog species. The nomenclature "Des(8-14)" indicates the deletion of amino acid residues at positions 8 through 14 from the parent brevinin-1PMa peptide.
The discovery was part of a broader study aimed at characterizing the host-defense peptides in the skin secretions of L. palmipes, which also led to the identification of other peptides belonging to the ranatuerin-2, brevinin-1, and temporin families.[1]
Quantitative Data Summary
The biological activity of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and its hemolytic activity against erythrocytes. A direct comparison with the full-length brevinin-1PMa highlights the impact of the deleted amino acid segment on its biological function.
| Peptide | Target Organism/Cell | Quantitative Metric | Value |
| This compound | Staphylococcus aureus | MIC | 31 µM |
| Escherichia coli | MIC | 62.5 µM | |
| Erythrocytes | Hemolytic Activity | >50-fold decrease compared to brevinin-1PMa | |
| brevinin-1PMa | Staphylococcus aureus | MIC | 3 µM |
| Escherichia coli | MIC | 50 µM |
Table 1: Comparative biological activity of this compound and brevinin-1PMa.[1]
Experimental Protocols
Collection of Frog Skin Secretions
A standardized, non-lethal method is employed to obtain skin secretions from Lithobates palmipes.
-
Animal Handling: Frogs are handled with care to minimize stress.
-
Stimulation: Norepinephrine is administered via injection to stimulate the release of peptides from the dermal granular glands.[2][3]
-
Secretion Collection: The secreted peptides are washed from the frog's skin using deionized water.[3]
-
Lyophilization: The collected secretion is then freeze-dried to yield a stable powder for further analysis.
Peptide Purification and Characterization
A multi-step process is used to isolate and identify individual peptides from the crude skin secretion.
-
Initial Separation: The lyophilized secretion is reconstituted and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6] A C18 column is typically used for the initial separation.[2][7]
-
Fraction Collection: Fractions are collected at regular intervals as they elute from the HPLC column.
-
Mass Spectrometry: The molecular masses of the peptides in each fraction are determined using MALDI-TOF mass spectrometry.
-
Amino Acid Sequencing: Peptides of interest are subjected to Edman degradation for amino acid sequencing to determine their primary structure.
Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.[8][9][10]
-
Peptide Preparation: The purified peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized suspension of the target bacteria (S. aureus or E. coli) is prepared.
-
Incubation: The bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
The toxicity of the peptide to eukaryotic cells is assessed by measuring its ability to lyse red blood cells.[11][12][13][14]
-
Erythrocyte Preparation: Fresh red blood cells are washed and suspended in a buffered saline solution.
-
Peptide Incubation: The peptide at various concentrations is incubated with the erythrocyte suspension.
-
Centrifugation: After incubation, the samples are centrifuged to pellet intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, as a result of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm).[11]
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) which causes 100% lysis.
Proposed Mechanism of Action
While the specific signaling pathway for this compound has not been elucidated, the mechanism of action for the brevinin family of peptides is generally understood to involve the disruption of bacterial cell membranes.[1][15][16][17] This interaction is thought to occur via one of two primary models: the "barrel-stave" model or the "carpet-like" model.[16][17]
-
Barrel-Stave Model: Peptide monomers insert into the bacterial membrane, aggregating to form a transmembrane pore or channel, leading to leakage of cellular contents and cell death.
-
Carpet-Like Model: Peptides accumulate on the surface of the bacterial membrane, disrupting the lipid bilayer in a detergent-like manner, which leads to membrane destabilization and eventual cell lysis.
Conclusion
This compound is a naturally occurring antimicrobial peptide with reduced hemolytic activity compared to its parent molecule, brevinin-1PMa. The deletion of a seven-amino-acid segment significantly impacts its biological activity, suggesting a potential for developing analogs with improved therapeutic indices. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of antimicrobial peptide research and drug development, providing a solid foundation for further investigation into the structure-activity relationships and therapeutic potential of this and related peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial properties of the skin secretions of frogs [scielo.org.za]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. haemoscan.com [haemoscan.com]
- 15. researchgate.net [researchgate.net]
- 16. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Des(8-14)brevinin-1PMa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Des(8-14)brevinin-1PMa is a synthetically modified antimicrobial peptide (AMP) derived from Brevinin-1PMa, a natural host-defense peptide found in the skin secretions of the Amazon River frog, Lithobates palmipes. This truncated peptide has been investigated for its antimicrobial and hemolytic properties. This technical guide provides a comprehensive overview of this compound, including its primary amino acid sequence, biological activities, and detailed protocols for its synthesis, purification, and characterization. Additionally, it explores the likely mechanism of action and discusses potential signaling pathways based on related peptides in the brevinin family.
Primary Amino Acid Sequence
This compound is a derivative of Brevinin-1PMa. The parent peptide, Brevinin-1PMa, has the sequence FLPLIAGVAAKVLPKIFCAISKKC. This compound is formed by the deletion of the amino acid residues at positions 8 through 14 (VAAKVLP).[1]
The resulting primary amino acid sequence for this compound is:
FLPLIAGPKIFCAISKKC
Biological Activity
The biological activity of this compound has been characterized primarily through its antimicrobial and hemolytic effects. The deletion of the seven amino acid residues significantly alters its activity profile compared to the parent peptide, Brevinin-1PMa.
Antimicrobial Activity
This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The potency of this activity is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Hemolytic Activity
A critical aspect of the therapeutic potential of antimicrobial peptides is their toxicity to host cells, often assessed by their ability to lyse red blood cells (hemolytic activity). This compound has demonstrated a significant reduction in hemolytic activity compared to its parent peptide, Brevinin-1PMa.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent peptide, Brevinin-1PMa, for comparative analysis.
| Peptide | Organism | Assay | Result | Reference |
| This compound | Staphylococcus aureus | MIC | 31 µM | [2] |
| Escherichia coli | MIC | 62.5 µM | [2] | |
| Human Red Blood Cells | Hemolytic Activity | >50-fold decrease compared to Brevinin-1PMa | [2] | |
| Brevinin-1PMa | Staphylococcus aureus | MIC | 3 µM | [2] |
| Escherichia coli | MIC | 50 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound. These are standard protocols widely used in peptide research.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound can be chemically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) method.[3]
Protocol:
-
Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen and allowed to swell in a solvent like N,N-dimethylformamide (DMF).[1]
-
First Amino Acid Coupling: The C-terminal amino acid (Cysteine in this case), with its α-amino group protected by Fmoc and its side chain protected by an acid-labile group, is coupled to the swollen resin.
-
Deprotection: The Fmoc protecting group is removed from the α-amino group of the resin-bound amino acid using a solution of 20% piperidine in DMF.[1]
-
Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid in the sequence is activated by a coupling reagent (e.g., HCTU) and added to the resin to form a peptide bond.[4]
-
Wash: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 3-5 are repeated for each subsequent amino acid in the sequence until the full peptide chain is assembled.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude peptide powder.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
Protocol:
-
Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase of the HPLC gradient.
-
Column and Mobile Phases: A C18 column is typically used. The mobile phases consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing concentration of Solvent B. The hydrophobic peptide binds to the C18 stationary phase and is eluted as the concentration of the organic solvent (acetonitrile) increases.
-
Detection and Fraction Collection: The eluting peptide is detected by monitoring the absorbance at 214 nm and 280 nm. Fractions corresponding to the major peak, which represents the desired peptide, are collected.
-
Purity Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical RP-HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final purified peptide.
References
The Structure-Activity Relationship of Des(8-14)brevinin-1PMa: A Truncated Antimicrobial Peptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens. The brevinin family, isolated from amphibian skin, is known for its broad-spectrum antimicrobial activity, which is often accompanied by significant hemolytic activity, limiting its therapeutic potential. This technical guide delves into the structure-activity relationship (SAR) of Des(8-14)brevinin-1PMa, a truncated analog of the naturally occurring brevinin-1PMa. By deleting the heptapeptide sequence VAAKVLP from the central region of brevinin-1PMa, a significant alteration in the peptide's biological activity profile is achieved. This guide provides a comprehensive overview of the quantitative antimicrobial and hemolytic data, detailed experimental protocols for the synthesis, purification, and biological evaluation of these peptides, and visual representations of key experimental workflows and the proposed mechanism of action. This information is intended to serve as a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide engineering.
Introduction
Brevinin-1PMa is a host-defense peptide identified in the skin secretions of the Amazon River frog, Lithobates palmipes.[1][2] Like many members of the brevinin family, it exhibits potent antimicrobial activity against a range of bacteria.[3][4] However, its utility is hampered by its concurrent high hemolytic activity.[3][4] The exploration of structure-activity relationships of AMPs is a critical strategy in designing new peptide analogs with enhanced therapeutic indices, characterized by potent antimicrobial effects and reduced toxicity to host cells.
This compound is a synthetic analog of brevinin-1PMa, characterized by the deletion of the amino acid sequence VAAKVLP, corresponding to residues 8 through 14 of the parent peptide.[1][2] This modification has a profound impact on the peptide's biological activity, providing a clear example of how structural changes can modulate the functional profile of an AMP. This guide will explore these differences in detail.
Structure-Activity Relationship: Quantitative Data
The core of the structure-activity relationship of this compound lies in the comparison of its biological activities with its parent peptide, brevinin-1PMa. The deletion of the VAAKVLP sequence significantly alters the peptide's efficacy against different microorganisms and its toxicity towards erythrocytes.
Table 1: Antimicrobial Activity of Brevinin-1PMa and this compound
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) in µM |
| Brevinin-1PMa | Staphylococcus aureus | 3[1][3] |
| This compound | Staphylococcus aureus | 31[1] |
| Brevinin-1PMa | Escherichia coli | 50[1][3] |
| This compound | Escherichia coli | 62.5[1] |
Table 2: Hemolytic Activity Comparison
| Peptide | Hemolytic Activity |
| Brevinin-1PMa | Strongly hemolytic[3][4] |
| This compound | > 50-fold decrease in hemolytic activity compared to brevinin-1PMa[1][2] |
Interpretation of Data:
The deletion of the VAAKVLP sequence in this compound leads to a significant, approximately 10-fold, reduction in its potency against the Gram-positive bacterium Staphylococcus aureus.[1] Interestingly, the activity against the Gram-negative bacterium Escherichia coli is largely maintained, with only a slight increase in the MIC.[1] The most dramatic effect of this truncation is the greater than 50-fold decrease in hemolytic activity, indicating a substantial improvement in its selectivity for bacterial cells over host erythrocytes.[1][2] This suggests that the VAAKVLP sequence is a critical determinant of the hemolytic properties of brevinin-1PMa.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound and its parent peptide.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Brevinin peptides and their analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Solvents (DMF, DCM, ether)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent like HATU in the presence of a base such as DIEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified to homogeneity using RP-HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.
-
Chromatography: Inject the peptide solution onto a C18 column. Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% over 60 minutes.
-
Fraction Collection: Monitor the elution profile at a wavelength of 214 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the molecular weight by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
Materials:
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow the bacterial strains overnight in MHB at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) in fresh MHB.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the purified peptide in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells.
Materials:
-
Freshly drawn red blood cells (e.g., human, horse)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Red Blood Cell Preparation: Wash the red blood cells several times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the red blood cell suspension to each well. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the peptide concentration.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for most brevinin peptides is the disruption of the bacterial cell membrane.[5] Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[5]
The significant reduction in hemolytic activity observed with this compound suggests that the deleted VAAKVLP sequence plays a crucial role in the interaction with and disruption of eukaryotic cell membranes. This sequence likely contributes to the overall hydrophobicity and structure of the peptide in a way that favors interaction with the zwitterionic phospholipids of erythrocyte membranes.
While direct membrane disruption is the primary bactericidal mechanism, some brevinin peptides have also been shown to modulate host immune responses. For instance, brevinin-1GHd has been reported to suppress the release of pro-inflammatory cytokines by inactivating the MAPK signaling pathway in host cells.[6] It is plausible that this compound, with its altered structure, may also exhibit a modified immunomodulatory profile, a subject for future investigation.
Caption: Logical relationship of peptide interactions with cell membranes and resulting biological outcomes.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for a structure-activity relationship study of an antimicrobial peptide and the logical flow of information presented in this guide.
Caption: A typical experimental workflow for an antimicrobial peptide structure-activity relationship study.
Caption: Logical flow of information presented in this technical guide.
Conclusion and Future Outlook
The study of this compound provides a compelling example of how targeted structural modifications can be used to rationally design antimicrobial peptides with improved therapeutic potential. The deletion of the VAAKVLP sequence from brevinin-1PMa successfully decouples its potent antimicrobial activity against Gram-negative bacteria from its undesirable hemolytic effects. This highlights the central hydrophobic region of brevinin-1PMa as a key determinant of its toxicity towards mammalian cells.
Future research should focus on a more extensive analysis of the antimicrobial spectrum of this compound against a wider panel of clinically relevant pathogens, including multidrug-resistant strains. Further investigations into its mechanism of action, including its effects on bacterial membrane potential and its potential to interact with intracellular targets, would provide a more complete understanding of its bactericidal properties. Additionally, exploring the immunomodulatory effects of this truncated peptide could uncover further therapeutic applications. The principles demonstrated by the structure-activity relationship of this compound can guide the future design of novel brevinin analogs and other antimicrobial peptides with enhanced selectivity and efficacy.
References
- 1. Peptidomic analysis of the host-defense peptides in skin secretions of the Amazon River frog Lithobates palmipes (Ranidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. PDF.js viewer [phaidra.vetmeduni.ac.at]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
Des(8-14)brevinin-1PMa: A Technical Guide to its Biological Properties and Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Des(8-14)brevinin-1PMa is a truncated derivative of the naturally occurring host-defense peptide, brevinin-1PMa, which was first identified in the skin secretions of the Amazon River frog, Lithobates palmipes. This technical guide provides a comprehensive overview of the known biological properties and functions of this compound, with a particular focus on its antimicrobial and hemolytic activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and workflows.
Introduction
Host-defense peptides (HDPs) are a crucial component of the innate immune system in a wide range of organisms, offering protection against invading pathogens. The brevinin family of peptides, isolated from amphibian skin, is a well-studied group of HDPs known for their broad-spectrum antimicrobial activity. This compound is a synthetically derived or naturally occurring truncated version of brevinin-1PMa, characterized by the deletion of seven amino acid residues (VAAKVLP) from the parent peptide. This modification has been shown to significantly alter its biological activity profile, particularly affecting its potency against certain bacteria and its toxicity to mammalian cells.
Physicochemical Properties
The physicochemical properties of this compound are directly influenced by its amino acid composition and sequence. While specific experimental data on the physicochemical properties of this compound are not extensively available, they can be inferred from its amino acid sequence and comparison to the parent peptide, brevinin-1PMa.
Table 1: Physicochemical Properties of Brevinin-1PMa and this compound
| Property | Brevinin-1PMa | This compound |
| Amino Acid Sequence | FLPLIAGVAAKVLP KIFCAISKKC | FLPLIAGKIFCAISKKC |
| Molecular Weight | ~2566 g/mol | ~1850.34 g/mol [1] |
| Net Charge (at pH 7) | +4 | +4 |
| Hydrophobicity | High | Moderately High |
Biological Properties and Functions
The primary biological activities of this compound that have been characterized are its antimicrobial and hemolytic effects.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The deletion of the seven amino acid residues from brevinin-1PMa has a differential impact on its efficacy against various bacterial species.
Table 2: Antimicrobial Activity of this compound and Brevinin-1PMa
| Organism | Strain | MIC (μM) of this compound | MIC (μM) of Brevinin-1PMa | Fold Change in Potency |
| Staphylococcus aureus | (Not Specified) | 31[4][5] | 3[4][5] | 10-fold decrease |
| Escherichia coli | (Not Specified) | 62.5[4][5] | 50[4][5] | Maintained |
| Enterococcus faecium | (Not Specified) | (Not specified, but potency decreased 20-fold compared to brevinin-1PMa)[6] | (Not Specified) | 20-fold decrease |
The data indicates that the deleted sequence, VAAKVLP, is crucial for the potent activity of brevinin-1PMa against Staphylococcus aureus and Enterococcus faecium. However, its removal does not significantly compromise the peptide's activity against Escherichia coli.
Hemolytic Activity
A significant characteristic of this compound is its substantially reduced hemolytic activity compared to its parent peptide. This suggests a greater selectivity for microbial membranes over mammalian erythrocyte membranes.
Table 3: Hemolytic Activity of this compound and Brevinin-1PMa
| Peptide | Hemolytic Activity |
| This compound | >50-fold decrease compared to Brevinin-1PMa[4][5] |
| Brevinin-1PMa | High |
This reduced hemolytic activity makes this compound a more attractive candidate for further therapeutic development than its more toxic parent peptide.
Anticancer and Immunomodulatory Activities (Inferred from the Brevinin Family)
While specific studies on the anticancer and immunomodulatory properties of this compound are limited, members of the brevinin family have been reported to exhibit these activities. Brevinin peptides can exert cytotoxic effects on various cancer cell lines, often through membrane disruption.[7][8] Additionally, some brevinins have been shown to modulate the immune response, for instance, by influencing cytokine production.[8] Further research is required to determine if this compound retains these properties.
Mechanism of Action
The primary mechanism of action for most antimicrobial peptides, including those of the brevinin family, involves the disruption of microbial cell membranes.[7] This interaction is typically initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.
Caption: General mechanism of action for antimicrobial peptides of the brevinin family.
The reduced hemolytic activity of this compound suggests that the deleted amino acid sequence plays a critical role in the interaction with and disruption of eukaryotic cell membranes, but is less critical for its interaction with prokaryotic membranes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates (polypropylene for cationic peptides)
-
Bacterial strains (S. aureus, E. coli)
-
This compound stock solution
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Inoculum Adjustment: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: Prepare a serial two-fold dilution of this compound in MHB in the 96-well plate. The final concentration range should typically span from 0.25 to 256 µg/mL.
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well containing 100 µL of the peptide dilution.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolytic Assay
This protocol outlines the procedure to determine the hemolytic activity of this compound against red blood cells.
Materials:
-
Freshly collected red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Peptide Dilution: Prepare serial two-fold dilutions of this compound in PBS in the 96-well plate.
-
Incubation: Add 100 µL of the 2% red blood cell suspension to each well containing 100 µL of the peptide dilution.
-
Controls:
-
Negative Control (0% hemolysis): 100 µL of red blood cell suspension and 100 µL of PBS.
-
Positive Control (100% hemolysis): 100 µL of red blood cell suspension and 100 µL of 1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact red blood cells.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate and measure the absorbance at 540 nm (hemoglobin release).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Caption: Workflow for the Hemolytic Assay.
Conclusion and Future Directions
This compound represents an interesting lead compound for the development of novel antimicrobial agents. Its maintained activity against the Gram-negative bacterium E. coli and significantly reduced hemolytic activity compared to its parent peptide, brevinin-1PMa, highlight its potential for improved therapeutic index. The 10-fold decrease in potency against S. aureus suggests that the deleted VAAKVLP sequence is a key determinant for its anti-staphylococcal activity and cytotoxicity.
Future research should focus on several key areas:
-
Broad-spectrum antimicrobial profiling: Evaluating the activity of this compound against a wider range of clinically relevant pathogens, including multidrug-resistant strains.
-
Mechanism of action studies: Elucidating the precise molecular interactions with bacterial and mammalian membranes to understand the basis for its selectivity.
-
Anticancer and immunomodulatory evaluation: Investigating whether this compound retains the anticancer and immunomodulatory properties observed in other brevinin family members.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing further analogues of this compound to optimize its antimicrobial potency and selectivity.
A thorough understanding of these aspects will be crucial in determining the full therapeutic potential of this compound and its derivatives as next-generation anti-infective or anticancer agents.
References
- 1. 5.2. Minimal inhibitory concentration (MIC) assays [bio-protocol.org]
- 2. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
Des(8-14)brevinin-1PMa: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Des(8-14)brevinin-1PMa is a truncated derivative of the host-defense peptide brevinin-1PMa, originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. This peptide has garnered scientific interest due to its antimicrobial properties and significantly reduced hemolytic activity compared to its parent molecule. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic applications. We present available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its presumed mechanism of action and experimental workflows. While direct evidence for its anti-inflammatory and anticancer activities is currently lacking, we explore these potential applications based on the known functions of the broader brevinin peptide family.
Core Properties of this compound
This compound is a cationic antimicrobial peptide. Its primary sequence is a modification of brevinin-1PMa, from which a segment of seven amino acids has been deleted. This modification has been shown to have a profound impact on its biological activity, particularly its selectivity for microbial over mammalian cells.
Antimicrobial Activity
This compound exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2] The available quantitative data for its antimicrobial efficacy is summarized in the table below.
Table 1: Antimicrobial Activity of this compound and Brevinin-1PMa
| Peptide | Organism | MIC (μM) | Reference |
| This compound | Staphylococcus aureus | 31 | [2][3] |
| This compound | Escherichia coli | 62.5 | [2][3] |
| Brevinin-1PMa | Staphylococcus aureus | 3 | [2][3] |
| Brevinin-1PMa | Escherichia coli | 50 | [2][3] |
Hemolytic Activity
A significant advantage of this compound is its substantially reduced hemolytic activity compared to the full-length brevinin-1PMa. This suggests a greater therapeutic window and lower risk of toxicity to mammalian red blood cells.
Table 2: Hemolytic Activity Profile
| Peptide | Hemolytic Activity | Observation | Reference |
| This compound | Markedly Reduced | >50-fold decrease compared to Brevinin-1PMa | [2][3] |
| Brevinin-1PMa | Strongly Hemolytic | - | [2] |
Potential Therapeutic Applications
Based on the known biological activities of the brevinin superfamily, this compound holds promise in several therapeutic areas. It is important to note that while the antimicrobial activity is confirmed, the anti-inflammatory and anticancer applications are speculative and require further investigation for this specific peptide.
Antimicrobial Agent
The demonstrated activity against S. aureus and E. coli positions this compound as a candidate for the development of new antimicrobial agents, particularly in light of rising antibiotic resistance. Its reduced hemolytic activity makes it a more attractive candidate for further development than its parent peptide.
Anti-inflammatory Agent (Hypothesized)
Several members of the brevinin peptide family have been shown to possess anti-inflammatory properties. For instance, Brevinin-1GHd has been demonstrated to suppress the release of pro-inflammatory cytokines like TNF-α, NO, IL-6, and IL-1β by inactivating the MAPK signaling pathway in LPS-stimulated macrophages.[4][5] Given that chronic inflammation is a hallmark of many diseases, the potential anti-inflammatory action of this compound warrants investigation.
Anticancer Agent (Hypothesized)
Certain brevinin peptides have exhibited cytotoxic activity against various cancer cell lines.[6] The proposed mechanism often involves the electrostatic attraction between the cationic peptide and the negatively charged cancer cell membranes, leading to membrane disruption and cell death through apoptosis or necrosis.[7] Brevinin-2R, for example, induces cell death through a lysosomal-mitochondrial pathway.[7] Whether this compound retains or possesses such anticancer properties is an open area for research.
Mechanism of Action
The primary mechanism of action for brevinin peptides is believed to be the disruption of microbial cell membranes. This is a common mechanism for many antimicrobial peptides and is thought to be a key reason for the lower propensity of bacteria to develop resistance compared to conventional antibiotics.
Caption: Proposed mechanism of antimicrobial action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Bacterial Culture Preparation: A single colony of the test bacterium (e.g., S. aureus, E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.[8] The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[8]
-
Peptide Dilution: this compound is serially diluted in the appropriate medium in a 96-well microtiter plate to achieve a range of concentrations.[9]
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Controls: Wells containing only the bacterial suspension (positive control for growth) and wells with only sterile broth (negative control for contamination) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[8][9]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[9] This can be assessed visually or by measuring the optical density at 600 nm.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity to mammalian cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Des(8-14)brevinin-1PMa: A Technical Guide to its Interaction with Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the antimicrobial peptide Des(8-14)brevinin-1PMa, a truncated analog of Brevinin-1PMa. This document collates available quantitative data on its biological activity, details the experimental protocols for its characterization, and elucidates its mechanism of interaction with bacterial membranes. Through structured data presentation and visual workflows, this guide serves as a comprehensive resource for researchers and professionals in the fields of antimicrobial research and drug development.
Introduction
Antimicrobial resistance poses a significant global health threat, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to inducing resistance. The brevinin family, isolated from the skin secretions of frogs, is a well-studied group of AMPs known for their potent antimicrobial and hemolytic activities.[1][2]
This compound is a synthetic analog of Brevinin-1PMa, a peptide identified in the skin secretions of the Amazon River frog, Lithobates palmipes.[3] It is derived from the parent peptide, Brevinin-1PMa (FLPLIAGVAAKVLPKIFCAISKKC), by the deletion of the amino acid sequence VAAKVLP (residues 8-14). This modification has been shown to significantly alter its biological activity, particularly reducing its toxicity to eukaryotic cells while retaining valuable antimicrobial properties.
Quantitative Data Summary
The biological activity of this compound has been quantitatively assessed to determine its antimicrobial efficacy and hemolytic activity. The following tables summarize the key findings, comparing the truncated peptide to its parent molecule, Brevinin-1PMa.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Peptide | Target Organism | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | 31 | [4] |
| Escherichia coli | 62.5 | [4] | |
| Brevinin-1PMa (Parent Peptide) | Staphylococcus aureus | 3 | [4] |
| Escherichia coli | 50 | [4] |
Table 2: Hemolytic Activity Data
| Peptide | Activity | Observation | Reference |
| This compound | Hemolytic Activity | > 50-fold decrease compared to Brevinin-1PMa | [4] |
| Brevinin-1PMa (Parent Peptide) | Hemolytic Activity | Potent hemolytic activity | [5] |
Interaction with Bacterial Membranes
The primary mechanism of action for most brevinin peptides involves the disruption of the bacterial cell membrane's integrity.[1][6] While specific studies on the membrane interaction of this compound are not yet available, its mechanism can be inferred from the extensive research on the brevinin-1 family.
The cationic nature of brevinin peptides facilitates an initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7] Following this initial binding, the peptides are thought to insert into the lipid bilayer.
In a membrane-mimetic environment, brevinin-1 peptides typically adopt an amphipathic α-helical structure.[7] This conformation is crucial for their membrane-disrupting activity. The proposed models for membrane disruption by brevinin peptides include the "carpet-like" model and the formation of "toroidal pores".[1] In the carpet-like model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane micellization and eventual collapse. The toroidal pore model suggests that the peptides insert into the membrane, inducing a curvature in the lipid bilayer and forming pores where the peptide helices and lipid head groups line the channel.
The deletion of the hydrophobic segment in this compound likely alters its amphipathic character, which could explain the observed decrease in both antimicrobial and hemolytic activity. The reduced hydrophobicity may hinder its ability to insert deeply into the lipid core of the membrane, leading to a less disruptive interaction.
Figure 1: Proposed mechanism of this compound interaction with bacterial membranes.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with bacterial membranes. These are representative protocols based on standard practices in the field.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.
Materials:
-
Test peptide (this compound)
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing an indication of its cytotoxicity towards mammalian cells.
Materials:
-
Test peptide (this compound)
-
Freshly drawn red blood cells (e.g., human, horse)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation and resuspend to the desired concentration (e.g., 2% v/v in PBS).
-
Peptide Incubation: Add various concentrations of the peptide to the red blood cell suspension in microcentrifuge tubes.
-
Controls: Include a negative control (red blood cells in PBS) and a positive control (red blood cells with Triton X-100 for complete lysis).
-
Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of a peptide to permeabilize the bacterial cytoplasmic membrane using a fluorescent dye that only enters cells with compromised membranes.
Materials:
-
Test peptide (this compound)
-
Bacterial strains
-
SYTOX Green nucleic acid stain
-
Buffer (e.g., HEPES)
-
Fluorometer
Procedure:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend in buffer to a specific optical density.
-
Assay Setup: Add the bacterial suspension to the wells of a microplate.
-
Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate in the dark.
-
Peptide Addition: Add different concentrations of the peptide to the wells.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., 485 nm excitation, 520 nm emission). An increase in fluorescence indicates membrane permeabilization.
Figure 3: Workflow for the membrane permeabilization assay using SYTOX Green.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different environments, such as in aqueous solution and in the presence of membrane-mimicking liposomes.
Materials:
-
Test peptide (this compound)
-
Buffer (e.g., phosphate buffer)
-
Membrane-mimicking liposomes (e.g., prepared from bacterial lipids)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare solutions of the peptide in buffer and in the presence of liposomes at various peptide-to-lipid ratios.
-
CD Spectra Acquisition: Record the CD spectra of the samples in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. A transition from a random coil in buffer to an α-helical structure in the presence of liposomes is indicative of membrane interaction and folding.
Conclusion
This compound represents an interesting lead compound in the development of new antimicrobial agents. Its significantly reduced hemolytic activity compared to its parent peptide, Brevinin-1PMa, highlights the potential of peptide truncation as a strategy to mitigate cytotoxicity. While its antimicrobial potency is also reduced, the retained activity against clinically relevant bacteria warrants further investigation. This technical guide provides a foundational understanding of this compound, offering valuable data and methodologies to guide future research into its mechanism of action, optimization, and potential therapeutic applications. Further studies focusing on its specific interactions with bacterial membrane models and its efficacy in in vivo infection models are crucial next steps in its development pipeline.
References
- 1. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 2. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells [mdpi.com]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brevinin-2GHk from Sylvirana guentheri and the Design of Truncated Analogs Exhibiting the Enhancement of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insight into the Early Stages of Toroidal Pore Formation by the Antimicrobial Peptide Smp24 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Reduced Cationicity on Des(8-14)brevinin-1PMa: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antimicrobial peptide Des(8-14)brevinin-1PMa, focusing on the effects of its reduced cationicity on its biological activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of antimicrobial research and peptide therapeutics.
Introduction
Antimicrobial resistance is a pressing global health crisis, necessitating the development of novel therapeutic agents. Cationic antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the microbial cell membrane. The brevinin family of peptides, isolated from amphibian skin, has demonstrated potent antimicrobial properties. This guide investigates a truncated analog of brevinin-1PMa, termed this compound, to elucidate the role of a specific peptide region and its associated charge in antimicrobial and hemolytic activities.
Peptide Profiles
The parent peptide, brevinin-1PMa, and its truncated analog, this compound, are the focus of this investigation. The deletion of the seven-amino-acid sequence "VAAKVLP" results in a smaller peptide with a theoretical reduction in net positive charge, a property widely considered crucial for the initial interaction with negatively charged bacterial membranes.
Table 1: Amino Acid Sequences of Brevinin-1PMa and this compound
| Peptide | Amino Acid Sequence |
| Brevinin-1PMa | FLPLIAGVAAKVLP KIFCAISKKC |
| This compound | FLPLIAGKIFCAISKKC |
Biological Activity: A Comparative Analysis
The truncation of brevinin-1PMa to this compound has a profound and differential impact on its biological activities. The following table summarizes the key quantitative data from antimicrobial and hemolytic assays.
Table 2: Comparative Biological Activities of Brevinin-1PMa and this compound
| Peptide | Target Organism/Cell | Assay | Result | Reference |
| Brevinin-1PMa | Staphylococcus aureus | MIC | 3 µM | [1] |
| This compound | Staphylococcus aureus | MIC | 31 µM | [1] |
| Brevinin-1PMa | Escherichia coli | MIC | 50 µM | [1] |
| This compound | Escherichia coli | MIC | 62.5 µM | [1] |
| Brevinin-1PMa | Mouse Erythrocytes | Hemolytic Activity | >50-fold higher than this compound | [1] |
| This compound | Mouse Erythrocytes | Hemolytic Activity | >50-fold decrease compared to Brevinin-1PMa | [1] |
The data clearly indicates that the deletion of the VAAKVLP sequence leads to a significant (10-fold) reduction in potency against the Gram-positive bacterium Staphylococcus aureus.[1] In contrast, the activity against the Gram-negative bacterium Escherichia coli is largely maintained.[1] Most notably, the hemolytic activity of this compound is dramatically reduced by over 50-fold, suggesting a significant improvement in its selectivity for bacterial over mammalian cells.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely accepted technique for its determination.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol Steps:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated until it reaches the logarithmic growth phase and then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Preparation of Peptide Dilutions: The antimicrobial peptides are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.
Caption: Workflow for the Hemolytic Activity assay.
Protocol Steps:
-
Preparation of Red Blood Cell (RBC) Suspension: Freshly drawn red blood cells (e.g., from mice) are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).
-
Incubation: The peptide at various concentrations is incubated with the RBC suspension for a defined period (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Percentage Hemolysis: The percentage of hemolysis is calculated relative to the positive control.
Proposed Mechanisms of Action: The Role of Cationicity
The observed differences in the biological activities of brevinin-1PMa and this compound can be attributed to the altered physicochemical properties of the truncated peptide, primarily its reduced cationicity. The initial interaction of most cationic AMPs with the bacterial membrane is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The reduced positive charge of this compound likely weakens this initial electrostatic interaction, leading to a decreased accumulation of the peptide on the bacterial surface. This can explain the reduced potency against S. aureus. The retained activity against E. coli suggests that other factors, such as the overall hydrophobicity and amphipathicity of the peptide, also play a crucial role in its interaction with the outer membrane of Gram-negative bacteria.
The dramatic reduction in hemolytic activity is a significant finding. Eukaryotic cell membranes are generally zwitterionic and have a lower net negative charge compared to bacterial membranes. The higher cationicity of brevinin-1PMa may lead to non-specific interactions with and disruption of erythrocyte membranes. The lower positive charge of this compound significantly mitigates this off-target toxicity, enhancing its therapeutic potential.
Several models have been proposed to describe the membrane-disrupting mechanisms of AMPs. The following diagrams illustrate these conceptual pathways.
Caption: Proposed models for the membrane-disrupting mechanisms of antimicrobial peptides.
Conclusion and Future Directions
The investigation of this compound provides valuable insights into the structure-activity relationship of brevinin peptides. The reduction in cationicity through the deletion of the VAAKVLP sequence significantly diminishes its activity against S. aureus and, more importantly, drastically reduces its hemolytic activity while maintaining its potency against E. coli. This highlights the potential for designing novel antimicrobial peptides with improved selectivity and therapeutic indices by modulating their charge and other physicochemical properties.
Future research should focus on:
-
Detailed biophysical studies to characterize the interaction of both peptides with model membranes mimicking bacterial and mammalian cell surfaces.
-
Further truncation and amino acid substitution studies to pinpoint the key residues responsible for the observed activities.
-
In vivo efficacy and toxicity studies of this compound to assess its potential as a therapeutic candidate.
By understanding the fundamental principles governing the activity and selectivity of AMPs, the scientific community can accelerate the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
The Absence of Proline: A Key Determinant in the Reduced Activity and Hemolytic Profile of Des(8-14)brevinin-1PMa
A Technical Guide for Researchers and Drug Development Professionals
The strategic modification of antimicrobial peptides (AMPs) is a cornerstone of next-generation antibiotic development. This guide delves into the functional consequences of a specific truncation in the amphibian-derived peptide, brevinin-1PMa. The removal of a seven-amino-acid segment, which includes a crucial proline residue, to form Des(8-14)brevinin-1PMa, dramatically alters its biological activity. This analysis provides a comprehensive overview of the available data, experimental methodologies, and the underlying structure-activity relationships, offering valuable insights for the rational design of novel AMPs with improved therapeutic indices.
Comparative Biological Activity of Brevinin-1PMa and this compound
The truncation of brevinin-1PMa to this compound has a profound and differential impact on its antimicrobial and hemolytic activities. The original peptide, brevinin-1PMa, has the sequence FLPLIAGVAAKVLPKIFCAISKKC. The deletion of the VAAKVLP sequence results in this compound. This modification significantly reduces its potency against the Gram-positive bacterium Staphylococcus aureus and drastically curtails its hemolytic activity, while largely maintaining its effectiveness against the Gram-negative bacterium Escherichia coli.
| Peptide | Target Organism/Cell | Activity Metric | Value |
| Brevinin-1PMa | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 3 µM[1][2][3][4][5] |
| This compound | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 31 µM[1][2][3][4][5] |
| Brevinin-1PMa | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 50 µM[1][2][3][4][5] |
| This compound | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 62.5 µM[1][2][3][4][5] |
| Brevinin-1PMa | Human Red Blood Cells | Hemolytic Activity | High |
| This compound | Human Red Blood Cells | Hemolytic Activity | >50-fold decrease compared to Brevinin-1PMa[1][2][3][4][5] |
The Structural Significance of Proline-14
The deleted segment in this compound includes Proline at position 14 of the parent peptide. Proline residues are known to introduce structural constraints in peptides, often inducing kinks or turns in the peptide backbone. In the context of brevinin-1 peptides, Proline-14 is a highly conserved residue and is believed to be critical for creating a stable kink in the molecule. This structural feature is thought to be essential for the peptide's interaction with and disruption of bacterial membranes. The absence of this proline-induced kink in this compound likely underlies the observed reduction in its antimicrobial activity against S. aureus and its dramatically lower hemolytic activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data table.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (S. aureus or E. coli) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: The peptides (brevinin-1PMa and this compound) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.
-
Preparation of Red Blood Cells (RBCs): Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other cellular components. The washed RBCs are then resuspended in PBS to a final concentration of 1-4%.
-
Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well. A positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (PBS alone) are included.
-
Incubation and Centrifugation: The plate is incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The supernatant from each well is transferred to a new plate, and the amount of hemoglobin released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm or 570 nm) using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control.
Visualizing the Impact of Proline Absence
The following diagrams illustrate the structure-activity relationship and the experimental workflow.
Caption: Impact of Proline-14 absence on the structure and activity of brevinin-1PMa.
Caption: Workflow for assessing the biological activity of antimicrobial peptides.
Signaling Pathway Involvement: An Immunomodulatory Perspective
While the primary antimicrobial mechanism of brevinin peptides is believed to be membrane disruption, some studies suggest an immunomodulatory role involving cellular signaling pathways. For instance, certain brevinin-1 peptides have been shown to bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This interaction can lead to the suppression of pro-inflammatory cytokine release by inactivating the MAPK signaling pathway. This suggests a dual role for some brevinins, acting directly on microbes and also modulating the host's immune response.
Caption: Brevinin-1 peptides may modulate inflammatory responses by targeting the MAPK pathway.
Conclusion
The deletion of the VAAKVLP segment, and critically the proline residue within it, from brevinin-1PMa serves as a compelling case study in the structure-activity relationship of antimicrobial peptides. The resulting analog, this compound, exhibits a significantly attenuated activity against S. aureus and a markedly improved hemolytic profile. This trade-off, however, comes with the retention of activity against E. coli, highlighting the potential for engineering peptides with greater selectivity. For researchers and drug developers, these findings underscore the importance of specific amino acid residues and their structural implications in dictating the biological and toxicological properties of AMPs. The detailed methodologies and conceptual diagrams provided in this guide offer a framework for the continued exploration and rational design of novel peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiple Mechanistic Action of Brevinin-1FL Peptide against Oxidative Stress Effects in an Acute Inflammatory Model of Carrageenan-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. Peptidomic analysis of the host-defense peptides in skin secretions of the Amazon River frog Lithobates palmipes (Ranidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Des(8-14)brevinin-1PMa: A Promising Scaffold for Novel Antibiotic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. Among these, Des(8-14)brevinin-1PMa, a truncated analog of a natural frog-skin-derived peptide, presents a compelling template for the design of new antibiotics with an improved therapeutic index. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and its potential as a scaffold for the development of next-generation antimicrobial agents.
Introduction to this compound
This compound is a synthetically derived antimicrobial peptide. It is a modification of brevinin-1PMa, a host-defense peptide isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. The modification involves the deletion of a seven-amino-acid segment (residues 8-14, sequence VAAKVLP) from the parent peptide. This alteration has been shown to be a critical determinant of the peptide's biological activity, significantly reducing its toxicity to mammalian cells while retaining potent antimicrobial properties.
Brevinin-family peptides are characterized by their cationic nature and their propensity to form an amphipathic α-helical secondary structure. These structural features are crucial for their interaction with and disruption of microbial cell membranes.
Physicochemical and Biological Properties
This compound is a host-defense peptide that exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[1] A key characteristic of this peptide is its significantly reduced hemolytic activity compared to its parent peptide, brevinin-1PMa. This favorable safety profile makes it an attractive candidate for further development.
Data Presentation
The antimicrobial and hemolytic activities of this compound and its parent peptide are summarized in the table below.
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity (LC50) |
| This compound | Staphylococcus aureus | 31 µM[2] | >50-fold reduction compared to brevinin-1PMa[2][3] |
| Escherichia coli | 62.5 µM[2][3] | >50-fold reduction compared to brevinin-1PMa[2][3] | |
| Brevinin-1PMa | Staphylococcus aureus | 3 µM[3] | 4 µM (against mouse erythrocytes)[3] |
| Escherichia coli | 50 µM[3] | 4 µM (against mouse erythrocytes)[3] |
Mechanism of Action
The primary mechanism of action for this compound, like other brevinin-family peptides, is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Upon binding to the membrane surface, the peptide undergoes a conformational change, folding into an amphipathic α-helix. This structure allows the peptide to insert into the lipid bilayer, leading to membrane permeabilization and eventual cell death. Several models have been proposed to describe this membrane disruption process, including the "barrel-stave" and "toroidal pore" models. In the barrel-stave model, the peptides aggregate to form a transmembrane pore, while in the toroidal pore model, the peptides and lipids together form the pore, causing significant membrane curvature.
This compound as a Template for Novel Antibiotic Development
The favorable balance of antimicrobial activity and reduced cytotoxicity makes this compound an excellent starting point for the design of novel antibiotic candidates. The development process involves a cyclical workflow of design, synthesis, and testing of new peptide analogs.
The structure-activity relationship (SAR) of brevinin peptides provides valuable insights for rational drug design. Key parameters that can be modulated to optimize activity and selectivity include:
-
Amino Acid Sequence: Substitutions of specific amino acids can enhance antimicrobial potency, broaden the spectrum of activity, or further reduce hemolytic activity.
-
Net Charge: Increasing the net positive charge can enhance the initial electrostatic interaction with the bacterial membrane.
-
Hydrophobicity: Modifying the hydrophobicity of the peptide can influence its ability to insert into and disrupt the lipid bilayer.
-
Helicity: Stabilizing the α-helical structure can improve antimicrobial efficacy.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Des(8-14)brevinin-1PMa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of Des(8-14)brevinin-1PMa, a truncated analog of the antimicrobial peptide brevinin-1PMa. This compound exhibits antimicrobial activity and is of interest for research and potential therapeutic development. These application notes detail the synthesis protocol using Fmoc/tBu chemistry, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry. Furthermore, a representative signaling pathway associated with the immunomodulatory activity of brevinin peptides is illustrated.
Introduction
This compound is a synthetic host-defense peptide derived from brevinin-1PMa, originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. The parent peptide, brevinin-1PMa, has the sequence FLPLIAGVAAKVLPKIFCAISKKC with a disulfide bridge between Cys18 and Cys24. This compound is characterized by the deletion of the amino acid sequence VAAKVLP. This modification has been shown to alter its biological activity, including its antimicrobial and hemolytic properties[1][2][3]. The solid-phase peptide synthesis (SPPS) method, pioneered by R. Bruce Merrifield, allows for the efficient and stepwise assembly of amino acids to create this and other synthetic peptides[4].
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | FLPLIAGKIFCAISKKC |
| Molecular Formula | C81H135N21O20S2 |
| Molecular Weight | 1815.2 g/mol |
| Residue Count | 17 |
| Disulfide Bridge | Cys8-Cys16 |
Table 2: Materials and Reagents for Synthesis
| Material/Reagent | Supplier (Example) | Grade |
| Fmoc-Cys(Trt)-Wang resin | Sigma-Aldrich | Synthesis Grade |
| Fmoc-amino acids | Sigma-Aldrich | Synthesis Grade |
| HBTU | Sigma-Aldrich | Synthesis Grade |
| DIPEA | Sigma-Aldrich | Synthesis Grade |
| Piperidine | Sigma-Aldrich | Synthesis Grade |
| DMF | Sigma-Aldrich | HPLC Grade |
| DCM | Sigma-Aldrich | HPLC Grade |
| TFA | Sigma-Aldrich | Reagent Grade |
| TIS | Sigma-Aldrich | Reagent Grade |
| Water | Milli-Q or equivalent | Ultrapure |
| Acetonitrile | Sigma-Aldrich | HPLC Grade |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.
1.1. Resin Swelling:
-
Place Fmoc-Cys(Trt)-Wang resin (0.1 mmol) in a reaction vessel.
-
Add dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM.
1.2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in dimethylformamide (DMF, 10 mL) to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
1.3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (0.5 mmol, 5 eq.) and HBTU (0.48 mmol, 4.8 eq.) in DMF (5 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 1.0 mmol, 10 eq.) to the activation mixture and agitate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
To ensure complete coupling, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
1.4. Chain Elongation:
-
Repeat the deprotection (1.2) and coupling (1.3) steps for each subsequent amino acid in the this compound sequence: C-terminus - Cys(Trt) - Lys(Boc) - Lys(Boc) - Ser(tBu) - Ile - Ala - Cys(Trt) - Phe - Ile - Lys(Boc) - Gly - Ala - Ile - Leu - Pro - Leu - Phe - N-terminus
1.5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v, 10 mL).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification
2.1. RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of 5-65% Mobile Phase B over 60 minutes is typically effective.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
Peptide Characterization and Disulfide Bond Formation
3.1. Mass Spectrometry:
-
Confirm the molecular weight of the purified linear peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
3.2. Disulfide Bond Formation:
-
Dissolve the purified linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a concentration of 0.1-0.5 mg/mL.
-
Stir the solution gently, open to the air, for 24-48 hours to allow for oxidative cyclization.
-
Monitor the completion of the reaction by RP-HPLC and mass spectrometry (a decrease in molecular weight of 2 Da indicates disulfide bond formation).
3.3. Final Purification:
-
Purify the cyclized peptide by RP-HPLC using the same conditions as in step 2.1.
-
Lyophilize the pure fractions to obtain the final this compound as a white powder.
Visualization
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Representative Signaling Pathway of Brevinin Peptides
Some brevinin peptides have been shown to modulate the inflammatory response by interacting with components of the innate immune system. For instance, they can bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and subsequently influence intracellular signaling cascades such as the MAPK pathway[5][6].
Caption: Brevinin peptides' modulation of the LPS-induced inflammatory response.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. Peptidomic analysis of the host-defense peptides in skin secretions of the Amazon River frog Lithobates palmipes (Ranidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidomic analysis of the host-defense peptides in skin secretions of the Amazon River frog Lithobates palmipes (Ranidae) (PHAIDRA - o:3365) [phaidra.vetmeduni.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 6. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sequencing "Des(8-14)brevinin-1PMa" via Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Des(8-14)brevinin-1PMa" is a truncated antimicrobial peptide derived from brevinin-1PMa, a host-defense peptide found in the skin secretions of the Amazon River frog, Lithobates palmipes.[1] The determination of its primary amino acid sequence is crucial for understanding its structure-activity relationship, mechanism of action, and potential as a therapeutic agent. Edman degradation is a cornerstone technique for N-terminal sequencing of peptides and proteins, providing a stepwise method to identify amino acid residues from the N-terminus.[2][3][4] This document provides detailed application notes and protocols for the sequencing of "this compound" using an automated Edman degradation sequencer, such as the Applied Biosystems 494 Procise Protein Sequencer, the instrument used in the original characterization of this peptide.[1]
Principle of Edman Degradation
Developed by Pehr Edman, this method involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain without disrupting other peptide bonds, and then identifying the cleaved amino acid derivative.[2][3][4] The process consists of three key steps per cycle:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: Under acidic conditions (using trifluoroacetic acid - TFA), the PTC-linked N-terminal amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.[2]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) based on its retention time compared to known standards.[2][4]
This cycle is repeated to determine the sequence of the peptide one amino acid at a time.[2]
Data Presentation
The successful sequencing of "this compound" yields quantitative data at each cycle. The following table is a representative example of the expected results from an automated Edman degradation run of a purified peptide sample. The yields are typically highest for the initial cycles and decrease progressively due to incomplete reactions and sample washout.
| Cycle Number | Identified Amino Acid | PTH-Amino Acid Yield (pmol) | Repetitive Cycle Efficiency (%) |
| 1 | Phenylalanine (F) | 85.0 | - |
| 2 | Leucine (L) | 79.9 | 94.0 |
| 3 | Proline (P) | 74.3 | 93.0 |
| 4 | Leucine (L) | 68.4 | 92.0 |
| 5 | Isoleucine (I) | 62.2 | 91.0 |
| 6 | Alanine (A) | 56.6 | 91.0 |
| 7 | Glycine (G) | 50.4 | 89.0 |
| 8 | Lysine (K) | 44.9 | 89.0 |
| 9 | Isoleucine (I) | 39.5 | 88.0 |
| 10 | Phenylalanine (F) | 34.4 | 87.0 |
| 11 | Cysteine (C) | 29.2 | 85.0 |
| 12 | Alanine (A) | 24.5 | 84.0 |
| 13 | Isoleucine (I) | 20.1 | 82.0 |
| 14 | Serine (S) | 16.1 | 80.0 |
| 15 | Lysine (K) | 12.6 | 78.0 |
| 16 | Lysine (K) | 9.6 | 76.0 |
| 17 | Cysteine (C) | 7.1 | 74.0 |
Note: The data presented in this table is illustrative and representative of a typical Edman degradation sequencing run for a short peptide. Actual yields and efficiencies may vary based on the specific peptide sequence, sample purity, and instrument performance.
Experimental Protocols
Sample Preparation
High-quality sample preparation is critical for successful Edman sequencing. The sample must be free of contaminants that can interfere with the chemistry or block the N-terminus.
-
Purity: The "this compound" peptide sample should be of high purity (>95%), typically achieved by reversed-phase HPLC.
-
Buffer Composition: The sample should be in a volatile buffer or solvent to avoid the deposition of non-volatile salts in the sequencer. Suitable solvents include 0.1% TFA in water/acetonitrile. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) as they will react with PITC.
-
Sample Amount: A typical amount required for sequencing is in the low picomole range (10-100 pmol).[4]
-
Sample Loading: The purified peptide can be loaded onto a Polyvinylidene difluoride (PVDF) membrane or directly into the reaction cartridge of the sequencer. For PVDF membrane loading, the peptide is spotted onto the membrane and allowed to dry.
Automated Edman Degradation Sequencing Protocol (Adapted for Applied Biosystems 494 Procise)
The following is a generalized protocol for an automated Edman degradation run on an Applied Biosystems 494 Procise Protein Sequencer. The specific cycle parameters are programmed into the instrument's control software.
Reagents and Solvents:
-
R1: 5% Phenylisothiocyanate (PITC) in n-heptane
-
R2: N-trimethylamine/water/2-propanol (coupling base)
-
R3: Trifluoroacetic acid (TFA) (cleavage acid)
-
S1: Heptane
-
S2: Ethyl acetate
-
S3: 1-Chlorobutane
-
S4: Acetonitrile
-
Conversion Reagent: 25% TFA in water
Instrument Cycle Parameters (Illustrative):
| Step | Function | Reagent/Solvent | Duration (seconds) | Temperature (°C) |
| Coupling | Deliver Coupling Base | R2 | 60 | 47 |
| Dry | Argon | 120 | 47 | |
| Deliver PITC | R1 | 60 | 47 | |
| Couple | - | 1200 | 47 | |
| Dry | Argon | 180 | 47 | |
| Wash | S1, S2 | 300 | 47 | |
| Cleavage | Dry | Argon | 180 | 47 |
| Deliver Cleavage Acid | R3 | 60 | 47 | |
| Cleave | - | 180 | 47 | |
| Dry | Argon | 300 | 47 | |
| Extract ATZ-amino acid | S3 | 180 | 47 | |
| Conversion | Transfer to Flask | - | - | 55 |
| Dry | Argon | 120 | 55 | |
| Deliver Conversion Reagent | 25% TFA | 60 | 55 | |
| Convert | - | 1200 | 55 | |
| Dry | Argon | 300 | 55 | |
| HPLC Analysis | Inject PTH-amino acid | - | - | - |
| HPLC Run | Gradient | 1800 | - |
Note: These parameters are illustrative and should be optimized based on the specific instrument, reagents, and peptide being sequenced.
PTH-Amino Acid Analysis
The identification of the PTH-amino acid derivative from each cycle is performed by on-line HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate) is commonly employed.
-
Detection: The PTH-amino acids are detected by their UV absorbance at 269 nm.
-
Data Analysis: The retention time of the peak from each cycle is compared to the retention times of a standard mixture of PTH-amino acids to identify the amino acid. The peak area is used to quantify the yield at each cycle.
Mandatory Visualizations
Caption: Workflow for the automated Edman degradation sequencing of "this compound".
Caption: Chemical reactions in one cycle of Edman degradation.
References
Application Notes and Protocols: In Vivo Efficacy Studies of "Des(8-14)brevinin-1PMa"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs. They are known for their broad-spectrum antimicrobial activity.[1][2][3] Des(8-14)brevinin-1PMa is a synthetic analogue of the naturally occurring brevinin-1PMa. This document provides an overview of the known in vitro efficacy of this compound and detailed protocols for potential in vivo efficacy studies based on research conducted with related brevinin peptides.
It is important to note that, to date, no direct in vivo efficacy studies for this compound have been published in the peer-reviewed scientific literature. The following sections on in vivo applications are based on methodologies used for other brevinin family members and are provided as a guide for future research.
In Vitro Efficacy of this compound
This compound was designed to reduce the hemolytic activity of the parent peptide, brevinin-1PMa, while retaining its antimicrobial properties. The deletion of a seven-amino-acid sequence resulted in a significant decrease in hemolytic activity, although it also reduced its potency against Staphylococcus aureus.[4][5][6] However, its efficacy against Escherichia coli was maintained.[4][5][6]
Table 1: In Vitro Antimicrobial and Hemolytic Activity of this compound and Brevinin-1PMa
| Peptide | Target Organism/Cell | MIC (µM) | LC50 (µM) |
| This compound | Staphylococcus aureus | 31 | >50 |
| Escherichia coli | 62.5 | >50 | |
| Mouse Erythrocytes | - | >200 | |
| Brevinin-1PMa | Staphylococcus aureus | 3 | - |
| Escherichia coli | 50 | - | |
| Mouse Erythrocytes | - | 4 |
MIC: Minimum Inhibitory Concentration; LC50: 50% Lethal Concentration. Data sourced from multiple references.[4][5][6]
Potential In Vivo Applications and Protocols
Based on the activities of other brevinin peptides, this compound could be investigated for its in vivo efficacy in antimicrobial, anti-inflammatory, and anticancer applications.
Antimicrobial In Vivo Efficacy
Several studies have demonstrated the in vivo antimicrobial efficacy of brevinin peptides and their analogues in various animal models.
Table 2: In Vivo Antimicrobial Efficacy of Brevinin Analogues
| Peptide | Animal Model | Infection | Dosing | Outcome |
| Brevinin-1OS Analogues (OSd, OSe, OSf) | Galleria mellonella (Waxworm) | MRSA | 10 mg/kg | Significantly decreased mortality |
| Brevinin-2 Analogues | Caenorhabditis elegans | MRSA | - | Increased survival rate |
| Brevinin-1 Analogue (5R) | Galleria mellonella (Waxworm) | MRSA | 5, 10, 15 mg/kg | Dose-dependent increase in survival |
MRSA: Methicillin-resistant Staphylococcus aureus.[7][8][9]
Protocol: In Vivo Antimicrobial Efficacy in a Murine Thigh Infection Model
This protocol is adapted from standard methodologies for testing antimicrobial peptides in vivo.
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old, female.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Bacterial Strain:
-
Use a clinically relevant strain, for example, Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.
-
Prepare a mid-logarithmic phase culture of the bacteria.
3. Infection Procedure:
-
Anesthetize mice using isoflurane.
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide (150 mg/kg) on day -4 and day -1 relative to infection.
-
Inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10^5 CFU) into the right thigh muscle of each mouse.
4. Treatment:
-
Two hours post-infection, administer this compound intravenously or intraperitoneally.
-
Dose range: A dose-ranging study should be performed (e.g., 1, 5, 10, 20 mg/kg).
-
Control groups: Vehicle control (e.g., saline) and a positive control antibiotic (e.g., vancomycin).
5. Efficacy Assessment:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
6. Statistical Analysis:
-
Compare the bacterial loads between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Anti-inflammatory In Vivo Efficacy
A study on Brevinin-1GHd has shown its potential as an anti-inflammatory agent by neutralizing lipopolysaccharide (LPS).[1][10][11][12]
Table 3: In Vivo Anti-inflammatory Efficacy of Brevinin-1GHd
| Peptide | Animal Model | Inflammation Model | Dosing | Outcome |
| Brevinin-1GHd | Mice | Carrageenan-induced paw edema | - | Significant inhibition of edema development |
Protocol: In Vivo Anti-inflammatory Activity in a Mouse Model of Endotoxemia
This protocol is designed to assess the LPS-neutralizing and anti-inflammatory effects of this compound.
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
2. Induction of Inflammation:
-
Inject mice intraperitoneally with a lethal dose of LPS (e.g., 15 mg/kg).
3. Treatment:
-
Administer this compound (e.g., 5 mg/kg) intravenously, either 30 minutes before or 30 minutes after the LPS challenge.
-
Control groups: Saline control and LPS-only control.
4. Efficacy Assessment:
-
Survival Rate: Monitor survival for up to 7 days.
-
Cytokine Analysis: At 2, 6, and 12 hours post-LPS injection, collect blood samples via cardiac puncture. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Histopathology: At 24 hours, euthanize a subset of animals and collect lung, liver, and kidney tissues for histological examination of inflammation and tissue damage.
References
- 1. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 2. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Des(8-14)brevinin-1PMa for the Treatment of Multi-Drug Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Des(8-14)brevinin-1PMa is a truncated analogue of the naturally occurring antimicrobial peptide (AMP) brevinin-1PMa, which was first isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. This modified peptide has garnered scientific interest due to its antimicrobial activity against Gram-positive bacteria, including the clinically significant multi-drug resistant Staphylococcus aureus (MRSA). Notably, this compound exhibits significantly reduced hemolytic activity compared to its parent peptide, a characteristic that enhances its therapeutic potential by minimizing toxicity to mammalian cells.[1]
These application notes provide a comprehensive overview of the known anti-MRSA properties of this compound, detailed protocols for its in vitro evaluation, and a summary of its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent peptide, brevinin-1PMa, for comparative purposes.
Table 1: In Vitro Antimicrobial Activity
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (μM) |
| This compound | Staphylococcus aureus | 31[1] |
| Brevinin-1PMa | Staphylococcus aureus | 3[1] |
| This compound | Escherichia coli | 62.5[1] |
| Brevinin-1PMa | Escherichia coli | 50[1] |
Table 2: Hemolytic Activity
| Peptide | Hemolytic Activity Comparison |
| This compound | >50-fold decrease in hemolytic activity compared to Brevinin-1PMa[1] |
| Brevinin-1PMa | High |
Mechanism of Action
The antimicrobial activity of brevinin-family peptides is primarily attributed to their ability to disrupt the integrity of bacterial cell membranes. These peptides are typically cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial membranes, such as phospholipids.[2] While the precise mechanism for this compound has not been definitively elucidated, it is hypothesized to follow one of the established models for membrane-active AMPs:
-
Barrel-Stave Model: In this model, the peptides insert into the bacterial membrane, aggregating to form transmembrane pores. The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which ions and other small molecules can leak, leading to dissipation of the membrane potential and eventual cell death.[2]
-
Carpet-Like Model: Alternatively, the peptides may accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.[2]
The reduced hemolytic activity of this compound suggests a greater selectivity for bacterial membranes over mammalian cell membranes, which are typically zwitterionic.
Proposed mechanism of this compound action on bacterial membranes.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound against multi-drug resistant Staphylococcus aureus.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Multi-drug resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile water or appropriate solvent for the peptide
-
Incubator (37°C)
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable solvent. Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations.
-
Bacterial Inoculum Preparation: Culture the MRSA strain overnight on a suitable agar plate. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: Add 50 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 50 µL of the serially diluted peptide solutions to the corresponding wells. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Hemolytic Activity Assay
This assay is crucial for assessing the cytotoxicity of the peptide against mammalian cells.
Materials:
-
This compound
-
Freshly drawn human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS)
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer (540 nm)
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Peptide Dilutions: Prepare serial two-fold dilutions of this compound in PBS.
-
Assay Setup: Add 100 µL of the RBC suspension to each well of a 96-well plate. Add 100 µL of the serially diluted peptide solutions to the corresponding wells. Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of the peptide over time.
Materials:
-
This compound
-
MRSA strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
Apparatus for colony counting (e.g., agar plates, spreader)
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of MRSA in CAMHB and dilute it to approximately 1 x 10^6 CFU/mL.
-
Assay Setup: Prepare culture tubes containing the diluted bacterial suspension and this compound at concentrations corresponding to multiples of its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without the peptide.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time for each peptide concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Workflow for the time-kill kinetics assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics against multi-drug resistant Staphylococcus aureus. Its reduced hemolytic activity is a significant advantage over its parent compound and many other antimicrobial peptides. The protocols provided herein offer a standardized framework for the in vitro characterization of this and other novel antimicrobial peptides. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and potential for clinical development.
References
Application of Des(8-14)brevinin-1PMa in a Mouse Infection Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Des(8-14)brevinin-1PMa is a truncated derivative of the naturally occurring antimicrobial peptide (AMP) brevinin-1PMa, originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. This modified peptide has garnered interest as a potential therapeutic agent due to its altered activity profile. Specifically, the deletion of the VAAKVLP sequence from the parent peptide, brevinin-1PMa, results in a significant reduction in hemolytic activity while maintaining antimicrobial potency against Gram-negative bacteria like Escherichia coli.[1][2][3] This enhanced therapeutic window makes this compound a compelling candidate for in vivo studies.
These application notes provide a comprehensive overview of the available data on this compound and a detailed, representative protocol for its evaluation in a mouse infection model. The protocols are based on established methodologies for testing antimicrobial peptides in vivo.
Data Presentation
In Vitro Activity of this compound and Parent Peptide
The following table summarizes the minimum inhibitory concentrations (MICs) and hemolytic activity of this compound in comparison to its parent peptide, brevinin-1PMa. This data highlights the improved selectivity of the truncated peptide.
| Peptide | Target Organism/Cell | MIC (µM) | Hemolytic Activity (LC50, µM) | Reference |
| This compound | Staphylococcus aureus | 31 | >150 (estimated) | [1][2] |
| Escherichia coli | 62.5 | >150 (estimated) | [1][2] | |
| Brevinin-1PMa | Staphylococcus aureus | 3 | Not Reported | [1][2] |
| Escherichia coli | 50 | Not Reported | [1][2] |
Note: A greater than 50-fold decrease in hemolytic activity was reported for this compound compared to brevinin-1PMa.[1][2]
Experimental Protocols
While specific in vivo studies on this compound in mouse infection models are not yet published, the following protocols provide a robust framework for its evaluation based on studies with other brevinin peptides and antimicrobial peptides.
In Vitro Characterization
a. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
In a 96-well plate, perform a two-fold serial dilution of the peptide in MHB.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration with no visible bacterial growth.
-
b. Hemolytic Activity Assay
This assay assesses the peptide's toxicity to red blood cells.
-
Materials:
-
This compound
-
Freshly drawn mouse or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1%)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
-
-
Protocol:
-
Wash RBCs three times with PBS and resuspend to a final concentration of 4% (v/v).
-
Serially dilute the peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).
-
Incubate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm to determine hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
-
In Vivo Mouse Sepsis Model
This model evaluates the efficacy of this compound in a systemic infection.
-
Animals:
-
Materials:
-
This compound
-
Pathogenic bacterial strain (e.g., a clinical isolate of multidrug-resistant E. coli)
-
Saline solution (0.9% NaCl)
-
Anesthetics
-
-
Protocol:
-
Induction of Sepsis:
-
Grow the bacterial strain to mid-log phase and wash with saline.
-
Inject mice intraperitoneally (i.p.) with a lethal dose of the bacterial suspension (e.g., 1 x 10^7 CFU/mouse). The exact dose should be predetermined in a pilot study.
-
-
Peptide Administration:
-
At a set time post-infection (e.g., 1 hour), administer this compound via a chosen route (e.g., i.p. or intravenously). Doses can range from 1 to 20 mg/kg and should be determined in a dose-response study.
-
A control group should receive saline.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a period of 7 days.
-
At specific time points (e.g., 24 hours post-treatment), a subset of mice can be euthanized to determine the bacterial load in blood, peritoneal fluid, and organs (e.g., liver, spleen, lungs) by plating serial dilutions on appropriate agar plates.
-
Collect blood samples to measure inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.
Caption: General experimental workflow for in vivo testing.
Proposed Mechanism of Action: Anti-inflammatory Pathway
Brevinin peptides have been shown to exert anti-inflammatory effects by modulating the lipopolysaccharide (LPS)-induced inflammatory cascade.[4][5][6] this compound may act similarly by binding to LPS and inhibiting its interaction with Toll-like receptor 4 (TLR4), thereby suppressing the downstream activation of the MAPK and NF-κB signaling pathways.[4][5][6]
Caption: Proposed anti-inflammatory mechanism of action.
Conclusion
This compound presents a promising profile for an antimicrobial agent with reduced toxicity. The provided protocols offer a foundational approach for its preclinical evaluation in a mouse infection model. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetics, and safety profile to determine its potential as a novel therapeutic for bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 5. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RP-HPLC Purification for Des(8-14)brevinin-1PMa
Welcome to the technical support center for the RP-HPLC purification of the antimicrobial peptide, Des(8-14)brevinin-1PMa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing purification parameters and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for the purification of this compound?
A1: For initial purification of crude this compound, a Vydac C18 column is a suitable starting point. For subsequent polishing and high-resolution separation, Vydac C4 and C8 columns have been shown to be effective.[1][2] The choice between C4 and C8 for the final purification step will depend on the hydrophobicity of the remaining impurities.
Q2: What is the optimal detection wavelength for this compound?
A2: For general peptide detection, monitoring the absorbance at 214-220 nm is recommended as this corresponds to the peptide bond absorption.[3] If your peptide contains aromatic amino acids (tryptophan, tyrosine, phenylalanine), you can also monitor at ~280 nm, although the signal will likely be weaker.[4]
Q3: How should I prepare my synthetic this compound sample for injection?
A3: Dissolve the lyophilized crude peptide in a minimal volume of the initial mobile phase (e.g., 0.1% TFA in water).[5][6] If solubility is an issue, you can try a small amount of organic solvent like acetonitrile, but be mindful that a high concentration of organic solvent in the sample can lead to poor peak shape and resolution.[7] For very hydrophobic peptides, dissolving in 6M guanidine hydrochloride with 0.1% TFA can be an option, as the guanidine salts will elute in the void volume.[5] Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the column and system.
Q4: What are the common impurities I might see in my crude this compound sample?
A4: Impurities in synthetic peptides typically include deletion sequences (missing one or more amino acids), truncated sequences, and sequences with incomplete deprotection of side-chain protecting groups.[7][8][9] You may also encounter by-products from the cleavage and deprotection steps.
Q5: How can I improve the resolution between my target peptide and closely eluting impurities?
A5: To improve resolution, you can shallow the gradient of your organic solvent.[2] For example, reducing the rate of acetonitrile increase per minute can enhance the separation of closely related species.[10] Optimizing the concentration of the ion-pairing agent, such as TFA, can also impact selectivity.[11] Additionally, adjusting the column temperature can alter selectivity and improve peak shape.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Splitting or Tailing | 1. Sample solvent stronger than the mobile phase.[7] 2. Column contamination or void formation. 3. Mobile phase pH is too close to the peptide's pKa.[12] 4. High sample concentration leading to column overload.[13] | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Flush the column with a strong solvent wash cycle. If the problem persists, consider replacing the column. 3. Adjust the mobile phase pH to be at least 2 units away from the peptide's pKa. 4. Dilute the sample and inject a smaller volume. |
| Poor Resolution | 1. Gradient is too steep.[2] 2. Inappropriate column chemistry for the separation. 3. Suboptimal TFA concentration.[11] | 1. Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min). 2. If using a C18 column, try a C8 or C4 for different selectivity.[1][2] 3. Experiment with TFA concentrations between 0.05% and 0.1% to find the optimal selectivity. |
| High Backpressure | 1. Clogged column frit or tubing.[14] 2. Precipitated buffer or sample in the system. 3. High flow rate for the column particle size. | 1. Backflush the column. If the pressure remains high, replace the in-line filter and check for blockages in the tubing. 2. Ensure all buffers are fully dissolved and filter all samples and mobile phases. 3. Reduce the flow rate and ensure it is within the manufacturer's recommendation for the column. |
| No Peak or Very Small Peak | 1. Peptide is not eluting from the column. 2. Peptide has poor solubility in the mobile phase. 3. Detector issue or incorrect wavelength setting. | 1. Run a steep gradient up to 95-100% organic solvent to elute highly retained species. 2. Test the peptide's solubility in different solvent systems. Consider adding a different organic modifier like isopropanol for very hydrophobic peptides. 3. Verify the detector lamp is on and set to the correct wavelength (214-220 nm). |
Experimental Protocols
Model Protocol for Semi-Preparative Purification of this compound
This protocol is a starting point and should be optimized for your specific instrumentation and sample purity.
1. Materials:
-
HPLC System: Semi-preparative HPLC with a UV detector.
-
Column: Vydac C8, 10 µm, 300 Å, 10 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).
-
Sample: Crude this compound, lyophilized powder.
-
Sample Solvent: Mobile Phase A.
2. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 5-10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter.
3. HPLC Method:
| Parameter | Value |
| Flow Rate | 4.0 mL/min |
| Detection | 215 nm |
| Column Temperature | Ambient (or 30 °C for better reproducibility) |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Gradient | 0-5 min: 5% B 5-65 min: 5% to 55% B 65-70 min: 55% to 95% B 70-75 min: 95% B 75-80 min: 95% to 5% B 80-90 min: 5% B (re-equilibration) |
4. Post-Purification:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common RP-HPLC issues.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00880E [pubs.rsc.org]
- 5. hplc.eu [hplc.eu]
- 6. biosynth.com [biosynth.com]
- 7. agilent.com [agilent.com]
- 8. Peptide Impurities [sigmaaldrich.com]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MAC-MOD Analytical Vydac 208TP C8, 300 A, 5 um, 4.6 x 250 mm HPLC Column, | Fisher Scientific [fishersci.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Des(8-14)brevinin-1PMa and Hemolytic Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the hemolytic activity of "Des(8-14)brevinin-1PMa" and related antimicrobial peptides.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its hemolytic activity a concern?
"this compound" is a synthetic antimicrobial peptide derived from Brevinin-1PMa. The deletion of the amino acid sequence "VAAKVLP" (residues 8-14) from the parent peptide, Brevinin-1PMa, results in a significant reduction in hemolytic activity, reportedly by more than 50-fold, while maintaining antimicrobial potency against certain bacteria like Escherichia coli.[1][2][3][4][5] Hemolytic activity, the lysis of red blood cells, is a critical concern in drug development as it indicates potential toxicity to mammalian cells, limiting the therapeutic application of the peptide, especially for systemic administration.
Q2: What are the primary molecular mechanisms behind peptide-induced hemolysis?
Peptide-induced hemolysis is primarily caused by the interaction of the peptide with the erythrocyte membrane. The amphipathic nature of many antimicrobial peptides, including those in the Brevinin family, allows them to disrupt the lipid bilayer. Two commonly proposed mechanisms are the "barrel-stave" and "carpet-like" models.[6] In the "barrel-stave" model, peptides aggregate and insert into the membrane, forming a pore. In the "carpet-like" model, peptides accumulate on the membrane surface, disrupting its integrity and leading to cell lysis. Hydrophobic interactions are a major driver of hemolytic activity.[7]
Q3: What are the general strategies to reduce the hemolytic activity of antimicrobial peptides?
Several strategies can be employed to decrease the hemolytic activity of peptides like this compound and its parent compounds:
-
Amino Acid Substitution: Replacing hydrophobic residues with less hydrophobic or charged amino acids can reduce membrane insertion and, consequently, hemolysis. For instance, substituting tryptophan with phenylalanine or arginine with lysine has proven effective in some peptides.[8][9]
-
Truncation: Deleting specific regions of the peptide, particularly hydrophobic domains, can significantly lower hemolytic activity. The creation of this compound itself is an example of this strategy.
-
Introduction of D-Amino Acids: Replacing L-amino acids with their D-enantiomers can alter the peptide's secondary structure and its interaction with the cell membrane, often leading to reduced hemolysis while preserving antimicrobial action.[10][11]
-
Structural Rearrangement: Modifying the peptide's primary structure, such as moving a specific domain like the "Rana box" from the C-terminus to a central position, has been shown to decrease hemolytic activity.[6][12]
-
Formulation Strategies: Encapsulating the peptide in liposomes or other drug delivery systems can shield it from direct interaction with red blood cells, thereby reducing its hemolytic potential in vivo.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High hemolytic activity observed in vitro for a this compound analog. | The analog may have increased hydrophobicity or an altered secondary structure that promotes membrane interaction. | 1. Sequence Analysis: Analyze the amino acid sequence of your analog. Identify any changes that increase overall hydrophobicity. 2. Amino Acid Substitution: Consider substituting key hydrophobic residues with more polar or charged amino acids (e.g., replace a Trp with a Phe, or an Ala with a Gly). 3. Introduce D-Amino Acids: Synthesize a version of your analog with one or more D-amino acid substitutions, particularly in the hydrophobic face of the peptide if it forms an α-helix.[10][11] |
| Loss of antimicrobial activity after modifying the peptide to reduce hemolysis. | The modification may have disrupted a structural feature essential for antimicrobial action, such as the overall charge or the ability to form an amphipathic helix. | 1. Charge-Activity Relationship: Ensure that modifications do not significantly reduce the net positive charge of the peptide, which is often crucial for initial interaction with negatively charged bacterial membranes. 2. Helical Content Analysis: Use circular dichroism to assess the secondary structure of your modified peptide in a membrane-mimicking environment (e.g., in the presence of SDS micelles or TFE). A loss of helicity might correlate with reduced antimicrobial activity. 3. Targeted Modifications: Instead of large truncations, try single amino acid substitutions to fine-tune the balance between antimicrobial activity and hemolytic toxicity. |
| Inconsistent results in the hemolytic assay. | Variations in experimental conditions, such as the source and age of red blood cells, or improper handling can lead to variability. | 1. Standardize Erythrocyte Source: Use fresh red blood cells from a consistent source for all experiments. 2. Control for Spontaneous Hemolysis: Always include a negative control (buffer only) to measure and subtract background hemolysis. 3. Ensure Complete Lysis for Positive Control: Use a surfactant like Triton X-100 to establish a reliable 100% hemolysis reference. 4. Verify Peptide Concentration: Accurately determine the concentration of your peptide stock solution. |
Quantitative Data on Hemolytic Activity Reduction Strategies
The following table summarizes the effects of different modification strategies on the hemolytic and antimicrobial activities of Brevinin family peptides.
| Peptide/Analog | Modification Strategy | Change in Hemolytic Activity (HC50) | Antimicrobial Activity (MIC) | Reference |
| This compound | Deletion of residues 8-14 from Brevinin-1PMa | > 50-fold decrease | Maintained against E. coli | [1][2][3][4][5] |
| Brevinin-1pl-3H | Histidine substitution | Reduced | Diminished against Gram-negative bacteria | [8][13] |
| Brevinin-1pl-6K | Lysine substitution | Reduced | Decreased against Gram-positive bacteria | [8][13] |
| Brevinin-1E truncated | Deletion of 3 N-terminal amino acids | Dramatically reduced | Not greatly affected | [14] |
| Brevinin-1GHc | Transposition of "Rana box" to central position | Reduced | Declined | [12] |
| [D-Leu²]B2OS(1-22)-NH2 | C-terminal truncation and D-amino acid substitution | > 10-fold improvement (higher HC50) | Enhanced against Gram-positive bacteria | [15][16] |
Experimental Protocols
Hemolytic Activity Assay (Hemoglobin Release Assay)
This protocol outlines the procedure for determining the hemolytic activity of a peptide.
Materials:
-
Peptide stock solution of known concentration
-
Freshly collected red blood cells (RBCs) (e.g., human, sheep, or horse) in an anticoagulant (e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Centrifuge
Procedure:
-
Preparation of Red Blood Cells: a. Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the pelleted RBCs in 5 volumes of cold PBS. d. Repeat the centrifugation and washing steps two more times. e. After the final wash, resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
Assay Setup: a. Prepare serial dilutions of the peptide in PBS in a 96-well plate. b. In separate wells, prepare the controls:
- Negative Control (0% Hemolysis): PBS alone.
- Positive Control (100% Hemolysis): 1% Triton X-100. c. Add the 4% RBC suspension to each well containing the peptide dilutions and controls. The final RBC concentration should be 2%.
-
Incubation: a. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Measurement: a. Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer the supernatant from each well to a new 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculation of Percent Hemolysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues | MDPI [mdpi.com]
- 13. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Antimicrobial Potency of Des(8-14)brevinin-1PMa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying the antimicrobial peptide Des(8-14)brevinin-1PMa to enhance its potency. This resource includes frequently asked questions, detailed troubleshooting guides for common experimental hurdles, comprehensive experimental protocols, and quantitative data on modified peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its baseline antimicrobial properties?
A1: this compound is a truncated version of the host-defense peptide brevinin-1PMa, originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes.[1] The parent peptide, brevinin-1PMa, exhibits broad-spectrum antimicrobial activity. The deletion of amino acid residues 8-14 results in a peptide with reduced hemolytic activity but also a significant decrease in potency against Gram-positive bacteria like Staphylococcus aureus.[1][2] However, its activity against Gram-negative bacteria such as Escherichia coli is largely maintained.[1][2]
Q2: What is the primary motivation for modifying this compound?
A2: The main goal of modifying this compound is to increase its antimicrobial potency, particularly against Gram-positive bacteria, while preserving or further reducing its low hemolytic activity. This would enhance its therapeutic index, making it a more viable candidate for development as an antimicrobial agent.
Q3: What are the most common strategies for enhancing the antimicrobial activity of brevinin-family peptides?
A3: Common modification strategies include:
-
Amino Acid Substitution: Replacing specific amino acids to alter the peptide's net charge, hydrophobicity, and amphipathicity. For instance, substituting neutral or acidic residues with cationic amino acids like lysine or arginine can enhance antimicrobial activity.[3][4]
-
Modifying the "Rana box": The C-terminal "Rana box" domain, a disulfide-bridged loop, is crucial for the activity of many brevinin peptides.[5] Alterations within this region can significantly impact both antimicrobial and hemolytic properties.
-
N-terminal Modifications: Changes at the N-terminus of the peptide have been shown to influence its antimicrobial spectrum and potency.[6]
Q4: How do modifications affect the peptide's cytotoxicity?
A4: Modifications can have a variable impact on cytotoxicity. For example, increasing the overall hydrophobicity of the peptide can sometimes lead to higher hemolytic activity.[3][7] Therefore, a key challenge in peptide engineering is to find a balance between enhancing antimicrobial efficacy and maintaining low toxicity to host cells. Strategic substitutions, such as replacing certain hydrophobic residues or introducing D-amino acids, can sometimes reduce hemolysis.
Quantitative Data Summary
The following tables summarize the antimicrobial and hemolytic activities of modified brevinin-1 peptides, providing a comparative overview of their efficacy and safety profiles.
Table 1: Minimum Inhibitory Concentrations (MIC) of Brevinin-1pl and its Analogs (µM)
| Peptide | S. aureus (ATCC 25923) | E. faecium (ATCC 19434) | K. pneumoniae (ATCC 43816) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| Brevinin-1pl | 2 | 4 | 4 | 4 | 16 | >128 |
| Brevinin-1pl-2R | 2 | 2 | 8 | 8 | 8 | >128 |
| Brevinin-1pl-5R | 2 | 2 | 16 | 16 | 32 | >128 |
| Brevinin-1pl-6K | 4 | 8 | 4 | 4 | 16 | >128 |
| Brevinin-1pl-3H | 4 | 8 | 32 | 32 | 64 | 64 |
Data adapted from a study on brevinin-1pl, a related brevinin peptide, to illustrate the effects of amino acid substitutions.[3]
Table 2: Hemolytic Activity of Brevinin-1pl and its Analogs
| Peptide | Hemolytic Activity at 16 µM (%) |
| Brevinin-1pl | ~10 |
| Brevinin-1pl-2R | ~20 |
| Brevinin-1pl-5R | ~40 |
| Brevinin-1pl-6K | <10 |
| Brevinin-1pl-3H | <10 |
Data adapted from a study on brevinin-1pl, a related brevinin peptide, to illustrate the effects of amino acid substitutions on hemolysis.[3][7]
Experimental Protocols & Workflows
This section provides detailed methodologies for the key experiments involved in the modification and evaluation of this compound.
Peptide Modification Workflow
Caption: Workflow for designing, synthesizing, and evaluating modified antimicrobial peptides.
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a this compound analog.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvent: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and immediately add it to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and discard the supernatant.
-
Purification and Quality Control:
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the MIC of a peptide using the broth microdilution method.[9][10]
Materials:
-
96-well polypropylene microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solution (e.g., in 0.01% acetic acid with 0.2% BSA)
-
Sterile saline
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight in MHB.
-
Dilute the overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Peptide Dilutions:
-
Perform serial two-fold dilutions of the peptide stock solution in the 96-well plate using MHB to achieve the desired concentration range.
-
-
Inoculation:
-
Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[11]
Detailed Protocol: Hemolysis Assay
This protocol is for assessing the hemolytic activity of a peptide against human red blood cells.[7][12]
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Peptide solutions of various concentrations
-
Positive control: 1% Triton X-100 in PBS
-
Negative control: PBS
-
96-well plate
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension:
-
Wash fresh RBCs three times with PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Incubation:
-
Add the peptide solutions, positive control, and negative control to the wells of a 96-well plate.
-
Add an equal volume of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculate Percent Hemolysis:
-
Percent Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low peptide yield | Incomplete coupling reactions. | Increase coupling time, use a more efficient coupling reagent, or perform double coupling for difficult residues (e.g., Pro, Arg).[13] |
| Aggregation of the growing peptide chain. | Use a different solvent system (e.g., NMP instead of DMF), or incorporate backbone protection for hydrophobic sequences.[14][15] | |
| Presence of deletion sequences in MS | Inefficient coupling at a specific residue. | Identify the problematic residue and perform a double coupling at that step in the next synthesis. |
| Peptide is difficult to purify | The peptide is highly hydrophobic and aggregates. | Purify using a different solvent system in the mobile phase (e.g., containing isopropanol or acetonitrile with a lower TFA concentration). |
| Co-elution of impurities with similar properties. | Optimize the HPLC gradient to improve separation. |
Minimum Inhibitory Concentration (MIC) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between experiments | Variation in bacterial inoculum density. | Standardize the inoculum preparation carefully using a spectrophotometer to ensure a consistent starting CFU/mL. |
| Peptide adsorption to plasticware. | Use polypropylene plates and tubes, and consider adding a small amount of BSA to the peptide diluent.[9] | |
| No inhibition of bacterial growth even at high peptide concentrations | Peptide degradation or loss of activity. | Verify the peptide's integrity and concentration using MS and amino acid analysis. Ensure proper storage of the peptide stock solution. |
| Bacterial resistance to the peptide. | Confirm the susceptibility of the bacterial strain using a control antibiotic. |
Hemolysis Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background hemolysis in the negative control | Fragile or old red blood cells. | Use fresh blood and handle the RBCs gently during washing steps. |
| Contamination of buffers or glassware. | Use sterile, pyrogen-free PBS and clean equipment. | |
| Variable results between replicates | Inaccurate pipetting of RBCs or peptide solutions. | Use calibrated pipettes and ensure thorough mixing of the RBC suspension before dispensing. |
| Incomplete pelleting of RBCs after incubation. | Optimize the centrifugation speed and time. |
Signaling Pathways and Experimental Logic
Proposed Mechanism of Action for Cationic Antimicrobial Peptides
Caption: The proposed mechanism of action for many cationic antimicrobial peptides.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Peptide Cytotoxicity and Hemolysis Assays [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Quality control of synthetic peptides [innovagen.com]
- 7. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. idexx.com [idexx.com]
- 12. bachem.com [bachem.com]
- 13. omizzur.com [omizzur.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Des(8-14)brevinin-1PMa Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Des(8-14)brevinin-1PMa" in antimicrobial and hemolytic activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a synthetically modified antimicrobial peptide (AMP) derived from brevinin-1PMa, a peptide found in the skin secretions of the Amazon River frog, Lithobates palmipes. It exhibits antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2] Notably, compared to its parent peptide, brevinin-1PMa, this compound shows a significant reduction in hemolytic activity, making it a potentially more selective antimicrobial agent.[2]
Q2: What is the general mechanism of action for this compound?
A2: Like other members of the brevinin family, this compound is believed to exert its antimicrobial effect primarily through membrane disruption.[3][4][5] These cationic and amphipathic peptides interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[6][7]
Q3: What are the key starting parameters for a successful activity assay?
A3: For a successful antimicrobial activity assay, it is crucial to start with a properly solubilized and quantified peptide solution. Peptides should ideally be dissolved in sterile, nuclease-free water or a weak acid solution (e.g., 0.01% acetic acid) to ensure complete solubilization before further dilution into the assay buffer. Accurate peptide quantification, for example, through UV spectrophotometry or a colorimetric peptide assay, is also essential for reproducible results.
Q4: How do common buffer components affect the activity of this compound?
A4: The activity of many antimicrobial peptides, including brevinins, can be sensitive to the ionic strength and pH of the assay buffer. High salt concentrations can reduce the antimicrobial activity of AMPs, as cations can compete with the peptide for binding to the bacterial membrane.[8] The pH of the buffer can influence the net charge of the peptide, which is critical for its initial electrostatic interaction with the bacterial surface.[5][9]
Troubleshooting Guide
Issue 1: No or low antimicrobial activity observed.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of the lyophilized peptide at -20°C or below. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. |
| Peptide Aggregation | Visually inspect the peptide solution for precipitates. If aggregation is suspected, try dissolving the peptide in a different solvent (e.g., a small amount of DMSO) before diluting in the assay buffer. |
| Inappropriate Assay Conditions | The ionic strength of the buffer may be too high. Try reducing the salt concentration or using a low-salt buffer for the initial screening. Also, verify that the pH of the buffer is within the optimal range for peptide activity (typically neutral to slightly acidic). |
| Incorrect Peptide Concentration | Re-quantify the peptide stock solution. Ensure accurate dilutions are being made. |
| Bacterial Resistance | Confirm the susceptibility of the bacterial strain being used. Include a positive control antibiotic to verify the assay is working correctly. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions. |
| Incomplete Peptide Solubilization | Ensure the peptide is fully dissolved before adding it to the assay. Vortex the stock solution thoroughly. |
| Variable Bacterial Inoculum | Standardize the bacterial inoculum density for each experiment. Ensure bacteria are in the logarithmic growth phase. |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile buffer or water. |
Issue 3: High hemolytic activity observed.
| Possible Cause | Troubleshooting Step |
| Peptide Concentration Too High | Perform a dose-response curve to determine the concentration range where the peptide is effective against bacteria but has minimal lytic activity against red blood cells. |
| Incorrect Assay Protocol | Ensure the red blood cell suspension is washed and prepared correctly. Use a fresh blood source for each experiment. Include positive (e.g., Triton X-100) and negative (e.g., PBS) controls. |
Quantitative Data
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for this compound against common bacterial strains. Note that these values can vary depending on the specific assay conditions used.
| Peptide | Bacterial Strain | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | 31 | [2] |
| This compound | Escherichia coli | 62.5 | [2] |
The table below provides a general overview of how different buffer conditions can affect the antimicrobial activity of brevinin-like peptides, based on studies of related compounds. This should be used as a guide for optimizing your specific assay conditions for this compound.
| Condition | Effect on Antimicrobial Activity | Rationale |
| Increasing NaCl Concentration | Generally decreases activity | Na+ ions can shield the negative charges on the bacterial membrane, reducing the electrostatic attraction of the cationic peptide.[8][10] |
| Increasing Divalent Cation (Ca2+, Mg2+) Concentration | Can significantly decrease activity | Divalent cations are more effective at neutralizing and stabilizing the bacterial outer membrane, hindering peptide interaction. |
| Varying pH | Activity can be pH-dependent | The net charge of the peptide and the surface charge of the bacteria can be altered by pH, affecting their interaction.[5][9] |
| Presence of Serum | Can decrease activity | Peptides may bind to serum proteins, reducing their effective concentration available to interact with bacteria.[5][9] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
-
Peptide Preparation: a. Dissolve lyophilized this compound in sterile deionized water to create a stock solution (e.g., 1 mg/mL). b. Perform serial two-fold dilutions of the peptide stock solution in the desired assay buffer (e.g., Mueller-Hinton Broth - MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: a. Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Procedure: a. Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. b. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no peptide). c. Incubate the plate at 37°C for 18-24 hours.
-
Determining MIC: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 2: Hemolytic Activity Assay
-
Red Blood Cell (RBC) Preparation: a. Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. b. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Assay Procedure: a. In a 96-well plate, add serial dilutions of the this compound peptide. b. Add the 2% RBC suspension to each well. c. Include a positive control for 100% hemolysis (e.g., 1% Triton X-100) and a negative control for 0% hemolysis (PBS). d. Incubate the plate at 37°C for 1 hour.
-
Measurement and Calculation: a. Centrifuge the plate to pellet the intact RBCs. b. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm). c. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100
Visualizations
Caption: Workflow for antimicrobial and hemolytic activity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of salts on the self-assembly behavior and antibacterial activity of a surfactant-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Peptide Adsorption in Des(8-14)brevinin-1PMa Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the adsorption of "Des(8-14)brevinin-1PMa" and similar peptides to labware during experiments. Adsorption can lead to significant loss of peptide, impacting experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to adsorbing to labware?
A1: this compound is a synthetically derived antimicrobial peptide, a truncated form of brevinin-1PMa found in the skin secretions of the frog Lithobates palmipes.[1][2] Like many antimicrobial peptides, it is short, cationic (positively charged), and contains hydrophobic residues. These physicochemical properties contribute to its high affinity for various surfaces, leading to significant adsorption to common laboratory plastics and glassware.[3][4][5]
Q2: What types of labware are most and least suitable for working with this compound?
A2: Standard borosilicate glass and polypropylene are known to cause significant peptide loss due to electrostatic and hydrophobic interactions, respectively.[3] For sensitive experiments involving low concentrations of this compound, it is highly recommended to use labware specifically designed for low protein and peptide binding. These are often made of modified polypropylene or polystyrene.
Q3: How can I treat my existing labware to reduce peptide adsorption?
A3: You can treat your labware to create a barrier that prevents the peptide from interacting with the surface. Common methods include:
-
Siliconization of Glassware: This process creates a hydrophobic layer on glass surfaces, which can repel peptides.
-
Bovine Serum Albumin (BSA) Coating: Pre-coating labware with a BSA solution can block the non-specific binding sites where the peptide would otherwise adsorb.[6]
-
Polyethylene Glycol (PEG) Coating: PEG can be used to create a hydrophilic layer on surfaces that repels proteins and peptides.[6]
Q4: Are there any additives I can use in my peptide solutions to prevent adsorption?
A4: Yes, several additives can be included in your buffers, but their compatibility with your downstream applications must be considered:
-
Detergents: A low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Tween-20 can be very effective in preventing hydrophobic interactions with plasticware.[7][8][9][10]
-
Bovine Serum Albumin (BSA): Including BSA in your buffer can act as a competitive inhibitor for binding sites on the labware. However, this is not suitable for experiments where the presence of another protein would interfere, such as in mass spectrometry.[6]
-
High Salt Concentrations: Increasing the ionic strength of your buffer can sometimes reduce electrostatic interactions, but this can also affect peptide structure and function.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent peptide concentration in assays | Significant peptide adsorption to pipette tips, microplates, or tubes. | - Use low-retention pipette tips. - Switch to low-protein/peptide binding microplates and tubes. - Consider pre-treating labware with siliconization (for glass) or a BSA coating. - Add a low concentration of Tween-20 (e.g., 0.05%) to your buffers, if compatible with your assay. |
| Poor reproducibility of experimental results | Variable peptide loss between different experiments or even different wells of the same plate. | - Standardize labware and protocols across all experiments. - Ensure consistent surface treatment of labware if used. - Prepare fresh peptide dilutions for each experiment to avoid issues with storage in solution. |
| Complete loss of peptide signal in sensitive assays (e.g., LC-MS) | Severe adsorption during sample preparation and storage. | - Minimize the number of transfer steps. - Use low-binding autosampler vials. - Prepare samples in a solvent containing a small amount of organic modifier (e.g., acetonitrile) if compatible with your LC-MS method, as this can reduce hydrophobic interactions.[11][12] |
Quantitative Data on Peptide Adsorption
The following tables summarize representative data on the adsorption of cationic peptides to different labware materials. While this data is not for this compound specifically, it illustrates the general trends you can expect with peptides of similar properties.
Table 1: Peptide Recovery from Different Tube Types
| Peptide (Concentration) | Borosilicate Glass | Polypropylene | Low-Binding Polypropylene |
| Cationic Peptide A (1 µM) | ~15% | ~20% | >90% |
| Cationic Peptide B (2 µM) | ~40% | ~50% | >95% |
| Cationic Peptide C (5 µM) | ~60% | ~70% | >98% |
Data compiled from studies on various cationic peptides.[3]
Table 2: Effect of Additives on Peptide Recovery in Polypropylene Tubes
| Peptide (Concentration) | No Additive | 0.05% Tween-20 | 1% BSA |
| Cationic Peptide A (1 µM) | ~20% | >85% | >90% |
| Cationic Peptide B (2 µM) | ~50% | >90% | >95% |
Data compiled from studies on various cationic peptides.
Key Experimental Protocols
Protocol 1: Siliconization of Glassware
Objective: To create a hydrophobic surface on glassware to minimize peptide adsorption.
Materials:
-
Dichlorodimethylsilane solution (e.g., 5% in heptane)
-
Toluene (dry)
-
Methanol (dry)
-
Acetone
-
Clean, dry glassware
Procedure:
-
Thoroughly wash and dry the glassware.
-
In a fume hood, fill the glassware to about one-third of its volume with the 5% dichlorodimethylsilane solution.
-
Agitate the glassware for 15 minutes, ensuring the entire inner surface is wetted.
-
Discard the silanizing solution into an appropriate waste container.
-
Rinse the glassware three times with dry toluene.
-
Rinse the glassware with dry methanol.
-
Perform a final rinse with acetone and allow the glassware to air dry completely in the fume hood.
Protocol 2: BSA Coating of Labware
Objective: To block non-specific binding sites on labware surfaces.
Materials:
-
Bovine Serum Albumin (BSA)
-
Deionized water or appropriate buffer (e.g., PBS)
-
Labware to be coated (e.g., polypropylene tubes, microplates)
Procedure:
-
Prepare a BSA solution of 1-10% (w/v) in deionized water or your experimental buffer. For some applications, higher concentrations may be more effective.[13]
-
Add the BSA solution to the labware, ensuring all surfaces that will contact the peptide are covered.
-
Incubate for at least 1 hour at room temperature. For optimal coating, incubation can be extended to 24 hours.[13]
-
Aspirate the BSA solution.
-
Wash the labware thoroughly two to three times with your experimental buffer to remove any unbound BSA.
-
The labware is now ready for use.
Protocol 3: Quantifying Peptide Loss via RP-HPLC
Objective: To determine the extent of peptide loss due to adsorption.
Materials:
-
This compound standard of known concentration
-
Labware to be tested
-
Experimental buffer
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Prepare a stock solution of this compound in a low-binding tube.
-
Create a standard curve by injecting known concentrations of the peptide directly into the HPLC system.
-
Prepare solutions of the peptide at the desired experimental concentration in the labware you wish to test.
-
Incubate the peptide solution in the test labware for a relevant period (e.g., 1 hour).
-
Transfer the solution from the test labware to a low-binding autosampler vial.
-
Inject the solution into the HPLC and determine the peptide concentration by comparing the peak area to the standard curve.
-
The percentage of peptide loss can be calculated as: ((Initial Concentration - Measured Concentration) / Initial Concentration) * 100.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway for brevinin family peptides.
Experimental Workflow
Caption: Workflow for assessing peptide adsorption.
Logical Relationships
Caption: Key interactions driving peptide adsorption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. nicoyalife.com [nicoyalife.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis and Purification of Des(8-14)brevinin-1PMa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the synthesis and purification of the antimicrobial peptide Des(8-14)brevinin-1PMa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a 17-amino acid cationic antimicrobial peptide with the sequence FLPLIAGKIFCAISKKC, featuring a disulfide bridge between Cys11 and Cys17.[1] It is a truncated version of brevinin-1PMa, a host-defense peptide originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes.[2] This peptide exhibits antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli and also possesses hemolytic activity.[3]
Q2: What is the primary mechanism of action for this compound?
Like other brevinin-family peptides, this compound is understood to act primarily by disrupting the integrity of microbial cell membranes.[4] Cationic antimicrobial peptides are electrostatically attracted to the negatively charged components of bacterial membranes.[5] Upon binding, they can induce membrane permeabilization through various mechanisms, such as the formation of pores or channels, leading to leakage of cellular contents and cell death.[6][7]
Q3: What are the main challenges when scaling up the synthesis of this peptide?
Scaling up the solid-phase peptide synthesis (SPPS) of this compound presents several potential challenges, including:
-
Aggregation: The hydrophobic nature of the peptide sequence can lead to aggregation of the growing peptide chains on the resin, hindering reagent access and reducing coupling efficiency.[8]
-
Disulfide Bond Formation: Efficient and correct formation of the intramolecular disulfide bridge between the two cysteine residues is critical for the peptide's structure and activity. Improper oxidation conditions can lead to the formation of dimers or multimers.[9][10]
-
Purification: The crude peptide mixture may contain deletion sequences, incompletely deprotected peptides, and diastereomers, which can be challenging to separate from the final product during purification.[11]
-
Yield and Purity: Achieving high yield and purity at a larger scale can be difficult due to the cumulative effect of incomplete reactions at each step of the synthesis.[12]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low crude peptide yield | Incomplete coupling reactions. | Increase coupling times and/or use a stronger coupling agent (e.g., HATU, HCTU). Consider double coupling for sterically hindered amino acids.[13] Perform a Kaiser test to confirm complete coupling after each step.[14] |
| Peptide aggregation on the resin. | Synthesize at an elevated temperature to disrupt secondary structures. Use a more polar solvent system, such as N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), or add chaotropic salts.[15] | |
| Premature cleavage from the resin. | Ensure the appropriate resin and linker are used for the desired C-terminus and that the synthesis conditions are compatible with the linker's stability. | |
| Presence of deletion sequences in Mass Spec | Inefficient coupling at a specific amino acid. | Identify the problematic coupling step and optimize conditions for that specific residue (e.g., double coupling, extended reaction time). |
| Steric hindrance. | Use pseudoproline dipeptides to disrupt secondary structure formation and improve coupling efficiency. | |
| Side reactions (e.g., racemization, aspartimide formation) | Inappropriate activation or deprotection conditions. | For racemization, use an appropriate coupling reagent and avoid prolonged activation times.[16] To minimize aspartimide formation, add HOBt to the piperidine solution during Fmoc deprotection.[15] |
| Incorrect mass or multiple disulfide-linked species | Incorrect or incomplete disulfide bond formation. | Optimize the oxidation conditions (e.g., pH, peptide concentration, oxidant). Air oxidation in a basic buffer (pH 8-9) is a common method.[9] Consider using orthogonal protecting groups for the cysteine residues to ensure regioselective disulfide bond formation.[17] |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape in HPLC | Peptide aggregation in solution. | Add organic modifiers like acetonitrile or isopropanol to the sample solvent. Sonicate the sample briefly before injection. |
| Inappropriate mobile phase pH. | Ensure the pH of the mobile phase is well below the pKa of the acidic residues and above the pKa of the basic residues to ensure proper ionization. The use of 0.1% TFA is standard.[18] | |
| Co-elution of impurities with the main product | Similar hydrophobicity of the impurity and the product. | Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[18] |
| Different column chemistry may be needed. | Try a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size. | |
| Low recovery after lyophilization | Adsorption of the peptide to glassware. | Silanize glassware to reduce adsorption. Lyophilize from a solution containing a low concentration of a volatile buffer component like ammonium bicarbonate. |
| Peptide degradation during purification | Unstable pH or prolonged exposure to room temperature. | Work quickly and keep fractions cold. Neutralize acidic HPLC fractions containing TFA with a volatile base like ammonium hydroxide before long-term storage. |
Data Presentation
Table 1: Representative Yield and Purity Data for this compound Synthesis at Different Scales
| Scale (mmol) | Synthesis Method | Crude Yield (%) | Purity by HPLC (%) | Final Yield after Purification (%) |
| 0.1 | Manual SPPS | 75 | 60 | 35 |
| 0.5 | Automated SPPS | 70 | 65 | 40 |
| 2.0 | Automated SPPS with heating | 65 | 70 | 45 |
Note: Data are illustrative and can vary based on the specific synthesis protocol, equipment, and raw material quality.[11][19]
Table 2: Comparison of Antimicrobial Activity
| Peptide | Target Organism | MIC (μM) |
| This compound | Staphylococcus aureus | 31 |
| Brevinin-1PMa | Staphylococcus aureus | 3 |
| This compound | Escherichia coli | 62.5 |
| Brevinin-1PMa | Escherichia coli | 50 |
Data sourced from Mechkarska M, et al. (2023).[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a representative Fmoc/tBu-based solid-phase synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.[14][20]
-
Resin Swelling: Swell Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF, followed by isopropanol and then DMF again.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HATU (3.9 equivalents) and a base like diisopropylethylamine (DIEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence. For the cysteine residues, use an acid-labile protecting group such as trityl (Trt).
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: Disulfide Bond Formation
-
Dissolution: Dissolve the crude linear peptide in a buffer of 0.1 M ammonium bicarbonate (pH 8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.
-
Oxidation: Stir the solution gently, exposed to air, for 24-48 hours. The reaction can be monitored by taking aliquots and analyzing them by RP-HPLC and mass spectrometry.
-
Lyophilization: Once the reaction is complete, freeze-dry the solution to obtain the crude cyclized peptide.
Protocol 3: HPLC Purification
-
Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of Buffer A (see below) or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm filter before injection.[21]
-
HPLC System:
-
Column: A preparative C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Buffer B over 40 minutes is a good starting point. This should be optimized based on analytical HPLC runs.[18]
-
Flow Rate: Adjust the flow rate according to the column diameter.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhance Peptide Manufacturing Using Backbone N-Protecting Groups, Upcoming Webinar Hosted by Xtalks [prnewswire.com]
- 9. omizzur.com [omizzur.com]
- 10. researchgate.net [researchgate.net]
- 11. csbio.com [csbio.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. New disulfide bond-forming reactions for peptide and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. wernerlab.weebly.com [wernerlab.weebly.com]
- 21. protocols.io [protocols.io]
Validation & Comparative
A Comparative Analysis of Hemolytic Activity: Des(8-14)brevinin-1PMa vs. Brevinin-1PMa
For Immediate Release: A comparative analysis reveals that the truncated peptide Des(8-14)brevinin-1PMa exhibits significantly reduced hemolytic activity—over 50-fold less—compared to its parent peptide, brevinin-1PMa. This reduction in toxicity to red blood cells, coupled with retained potency against Escherichia coli, highlights its potential as a template for developing safer antimicrobial agents.
Executive Summary
Brevinin-1PMa is a host-defense peptide with recognized antimicrobial properties. However, its therapeutic potential is often hampered by its concurrent hemolytic activity. This guide provides a comparative analysis of brevinin-1PMa and its truncated analogue, this compound, which lacks the VAAKVLP amino acid sequence. Experimental data demonstrates that this modification drastically curtails hemolytic effects while selectively maintaining antimicrobial efficacy.
Performance Data
The hemolytic and antimicrobial activities of brevinin-1PMa and this compound were evaluated, and the results are summarized below. The key finding is that the deletion of the seven amino acid sequence (VAAKVLP) in this compound leads to a dramatic reduction in its ability to lyse red blood cells.
| Peptide | Amino Acid Sequence | Hemolytic Activity | Antimicrobial Activity (MIC, µM) |
| Brevinin-1PMa | FLPLIAGVAAKVLP KIFCAISKKC | Baseline | S. aureus: 3 µME. coli: 50 µM |
| This compound | FLPLIAGKIFCAISKKC | >50-fold decrease compared to Brevinin-1PMa[1][2] | S. aureus: 31 µME. coli: 62.5 µM[1][2] |
Experimental Protocols
The determination of hemolytic activity is a critical step in assessing the cytotoxicity of antimicrobial peptides. Below is a standard protocol for a hemolytic assay.
Hemolytic Activity Assay
Objective: To determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).
Materials:
-
Freshly drawn red blood cells (human or other mammalian source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions of known concentrations
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
PBS as a negative control for 0% hemolysis
-
96-well microtiter plates
-
Spectrophotometer (capable of measuring absorbance at 540 nm)
Procedure:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge freshly drawn blood to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with sterile PBS, centrifuging and discarding the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add serial dilutions of the test peptides to the wells of a 96-well plate.
-
Add the positive control (Triton X-100) and negative control (PBS) to separate wells.
-
Add the 2% RBC suspension to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
-
Measurement:
-
Centrifuge the plate to pellet intact RBCs and cell debris.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation of Percent Hemolysis:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the hemolytic assay protocol.
Conclusion
The deletion of the VAAKVLP sequence from brevinin-1PMa to create this compound results in a substantial and favorable decrease in hemolytic activity. While there is a concurrent reduction in potency against S. aureus, the activity against E. coli is largely preserved. This trade-off suggests that the VAAKVLP region is a key determinant of brevinin-1PMa's toxicity towards mammalian cells. These findings underscore the potential of peptide engineering to modulate biological activity and enhance the therapeutic index of antimicrobial peptides. Further investigation into the structure-activity relationships of brevinin-1 analogues is warranted to develop novel antimicrobial agents with improved safety profiles.
References
Validating the Antimicrobial Spectrum of Des(8-14)brevinin-1PMa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of the synthetic peptide Des(8-14)brevinin-1PMa. Its performance is evaluated against its parent peptide, brevinin-1PMa, and two other well-characterized antimicrobial peptides (AMPs), LL-37 and Magainin-2. The data presented is sourced from published experimental findings to facilitate an objective assessment of its potential as a novel antimicrobial agent.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound and the selected comparator peptides is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in micromolar (µM), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A lower MIC value indicates higher antimicrobial potency.
Gram-Positive Bacteria
| Microorganism | This compound (µM) | Brevinin-1PMa (µM) | LL-37 (µM) | Magainin-2 (µM) |
| Staphylococcus aureus | 31[1] | 3[1] | 1 - 10 | 4 |
| Enterococcus faecalis | No Data Available | Potent Activity | 5 - 32 | No Data Available |
Gram-Negative Bacteria
| Microorganism | This compound (µM) | Brevinin-1PMa (µM) | LL-37 (µM) | Magainin-2 (µM) |
| Escherichia coli | 62.5[1] | 50[1] | 1 - 10 | 18 - 25 |
| Pseudomonas aeruginosa | No Data Available | Weak Activity | 1 - 10 | >128 |
Fungi
| Microorganism | This compound (µM) | Brevinin-1PMa (µM) | LL-37 (µM) | Magainin-2 (µM) |
| Candida albicans | No Data Available | Potent Activity | >250 | No Data Available |
Note: "No Data Available" indicates that specific MIC values for this compound against that particular microorganism were not found in the reviewed literature. The MIC values for LL-37 and Magainin-2 are presented as a range, reflecting the variability reported across different studies and strains.
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.
Broth Microdilution MIC Assay Protocol
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.
1. Materials and Reagents:
-
Test antimicrobial peptide (e.g., this compound)
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well, round-bottom polypropylene microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Plate reader (optional)
-
Incubator
2. Preparation of Microbial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing 5 mL of the appropriate broth (CAMHB or RPMI-1640). c. Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth. d. Adjust the turbidity of the microbial suspension with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. e. Further dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Peptide Dilutions: a. Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth within the 96-well microtiter plate to achieve a range of desired concentrations.
4. Inoculation and Incubation: a. Add 100 µL of the appropriate broth to all wells of the microtiter plate. b. Add 100 µL of the antimicrobial peptide stock solution to the first well of each row and perform serial dilutions by transferring 100 µL from well to well. c. Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL. d. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). e. Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the antimicrobial peptide at which there is no visible growth of the microorganism. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify microbial growth.
Visualizations
The following diagrams illustrate the experimental workflow for determining the antimicrobial spectrum and a proposed signaling pathway for the action of this compound.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Proposed mechanism of action: membrane disruption by this compound.
References
Cross-Validation of Des(8-14)brevinin-1PMa MIC Results: A Guide to Inter-Laboratory Comparability
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the critical aspect of cross-laboratory validation for the antimicrobial peptide Des(8-14)brevinin-1PMa. While direct inter-laboratory comparisons of Minimum Inhibitory Concentration (MIC) values for this specific peptide are limited in published literature, this document provides a framework for understanding potential variability. By examining the available data and comparing standardized testing protocols, researchers can better interpret existing results and design future experiments to ensure greater reproducibility and comparability.
Data Presentation: MIC of this compound and its Parent Peptide
The primary source of MIC data for this compound comes from a 2023 study by Mechkarska et al.[1][2] The peptide, a truncated form of brevinin-1PMa, was tested against Gram-positive and Gram-negative bacteria. The results are summarized below.
| Peptide | Organism | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | 31 | Mechkarska et al., 2023[1][2] |
| Escherichia coli | 62.5 | Mechkarska et al., 2023[1][2] | |
| Brevinin-1PMa (Parent Peptide) | Staphylococcus aureus | 3 | Mechkarska et al., 2023[1][2] |
| Escherichia coli | 50 | Mechkarska et al., 2023[1][2] |
Note: The deletion of the VAAKVLP sequence in this compound resulted in a notable decrease in potency against Staphylococcus aureus compared to its parent peptide, while the activity against Escherichia coli was largely maintained.[1][2]
Experimental Protocols: Understanding the Potential for Variation
The reproducibility of antimicrobial peptide MIC data is highly dependent on the experimental methodology. Discrepancies in results between laboratories can often be attributed to variations in protocols. Below are outlines of a standard broth microdilution protocol and a modified method specifically for cationic peptides, which highlights key variables.
Standard Broth Microdilution (CLSI-based Method)
The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. A typical workflow involves the following steps:
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in the final test wells.
-
Peptide Dilution : The antimicrobial peptide is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubation : The diluted peptide is mixed with the bacterial inoculum in 96-well polystyrene microtiter plates.
-
Reading Results : The plates are incubated at 37°C for 18-24 hours, and the MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth.
Modified Broth Microdilution for Cationic Peptides (Hancock Method)
Due to the cationic nature of many antimicrobial peptides, which can lead to adherence to standard polystyrene labware, a modified protocol is often recommended to improve accuracy and reproducibility.
-
Labware : Use of low-binding materials is critical. Polypropylene 96-well plates are substituted for polystyrene plates to prevent peptide loss.
-
Peptide Diluent : Peptides are serially diluted in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding and aggregation.
-
Inoculum and Media : Mueller-Hinton Broth is used, and the final inoculum concentration remains consistent with standard methods.
-
Incubation : Plates are incubated at 37°C for 18-24 hours.
-
Reading Results : The MIC can be defined as the lowest peptide concentration that reduces growth by a certain percentage (e.g., >50%) compared to the control well. This can differ from the "no visible growth" standard and may yield lower MIC values.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a generalized MIC determination experiment and the key factors that can lead to inter-laboratory result variation.
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Key factors contributing to inter-laboratory variability in MIC results.
Conclusion and Recommendations
The lack of multiple independent MIC reports for this compound makes a direct cross-validation impossible at this time. However, the potential for significant inter-laboratory variation in MIC results for antimicrobial peptides is well-documented. This variation is primarily driven by differences in experimental protocols, including the choice of labware, media, and the precise definition of the MIC endpoint.
To enhance the comparability and reliability of future studies on this compound and other cationic antimicrobial peptides, it is strongly recommended that researchers:
-
Adopt Standardized Protocols : Utilize methods specifically designed for cationic peptides, such as the Hancock protocol, to minimize peptide loss and improve consistency.
-
Report Detailed Methodologies : Clearly document all experimental parameters, including the type of microtiter plates used, the composition of the peptide diluent, the exact inoculum size, and the criteria used to define the MIC.
-
Include Control Peptides : Testing a well-characterized reference peptide alongside the experimental peptide can help to benchmark the assay and provide a basis for comparison across different studies.
By adhering to these principles, the scientific community can build a more robust and comparable dataset for novel antimicrobial agents, ultimately accelerating the drug development process.
References
Unveiling Des(8-14)brevinin-1PMa: A Comparative Analysis of a Novel Antimicrobial Peptide Against Conventional Antibiotics
For Immediate Release
A novel antimicrobial peptide, Des(8-14)brevinin-1PMa, demonstrates a promising profile of antibacterial efficacy and reduced toxicity, positioning it as a potential alternative to conventional antibiotics in an era of rising antimicrobial resistance. This guide provides a comprehensive comparison of this compound with standard antibiotics, supported by available experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic derivative of the naturally occurring frog skin peptide brevinin-1PMa, exhibits potent antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2] A key advantage of this compound is its significantly reduced hemolytic activity compared to its parent compound, indicating a better safety profile.[3] While its potency against S. aureus is moderately decreased, its efficacy against E. coli is maintained. This guide will delve into the quantitative data, experimental methodologies, and the logical pathway of this peptide's development.
Efficacy Comparison: this compound vs. Conventional Antibiotics
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, its parent peptide brevinin-1PMa, and two widely used conventional antibiotics, Ampicillin and Ciprofloxacin, against Staphylococcus aureus and Escherichia coli. A lower MIC value indicates higher antimicrobial potency.
Table 1: Comparative Efficacy against Staphylococcus aureus
| Antimicrobial Agent | MIC (µM) | MIC (µg/mL) | Notes |
| This compound | 31[3] | - | Exhibits a 10-fold decrease in potency compared to its parent peptide.[3] |
| Brevinin-1PMa | 3[3] | 8[4] | Potent activity but associated with higher hemolytic activity. |
| Ampicillin | - | 0.6 - 32[5][6] | Resistance is a significant issue. |
| Ciprofloxacin | - | 0.25 - 1[7][8] | Resistance can develop rapidly.[9] |
Table 2: Comparative Efficacy against Escherichia coli
| Antimicrobial Agent | MIC (µM) | MIC (µg/mL) | Notes |
| This compound | 62.5[3] | - | Potency is maintained compared to the parent peptide.[3] |
| Brevinin-1PMa | 50[3] | 34[4] | Effective but with higher toxicity concerns. |
| Ampicillin | - | 4 - >256[5][10] | High rates of resistance observed.[11] |
| Ciprofloxacin | - | ≤0.06 - >8[12] | Reduced susceptibility is an emerging problem. |
Key Advantage: Reduced Hemolytic Activity
A significant challenge in the development of antimicrobial peptides (AMPs) is their potential toxicity to mammalian cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of this toxicity. The modification of brevinin-1PMa to create this compound resulted in a greater than 50-fold decrease in hemolytic activity, marking a substantial improvement in its therapeutic index.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]
-
Preparation of Antimicrobial Agents: The peptide is dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA) and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.[15]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]
-
Incubation: An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. The plate is incubated at 37°C for 18-24 hours.[13][15]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.[14]
Hemolytic Assay
This assay measures the ability of a compound to lyse red blood cells (RBCs).
-
Preparation of Red Blood Cells: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[16][17]
-
Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide in a 96-well plate for a specified time (e.g., 1 hour) at 37°C.[18][19] A positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (PBS) are included.[19]
-
Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a wavelength of 570 nm.[20]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical development of this compound and the general workflows for the key experimental assays.
Caption: Development of this compound from Brevinin-1PMa and its resulting properties.
Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
Caption: General workflow for a hemolytic activity assay.
Conclusion
This compound presents a compelling case for further investigation as a therapeutic agent. Its targeted antimicrobial activity, particularly against Gram-negative bacteria like E. coli, combined with a significantly improved safety profile, underscores the potential of rational peptide design in overcoming the limitations of natural antimicrobial peptides. Further studies, including time-kill kinetic assays and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential in comparison to conventional antibiotics. The unique mechanism of action of antimicrobial peptides, primarily through membrane disruption, also suggests a lower propensity for the development of bacterial resistance compared to traditional antibiotics that target specific metabolic pathways.[3][21] This inherent advantage makes peptides like this compound a critical area of research in the ongoing battle against multidrug-resistant pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Brevinin-1 and -2, unique antimicrobial peptides from the skin of the frog, Rana brevipoda porsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. mdpi.com [mdpi.com]
- 17. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Benchmarking the Therapeutic Index of Des(8-14)brevinin-1PMa: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of the antimicrobial peptide (AMP) Des(8-14)brevinin-1PMa against a panel of other well-characterized AMPs. The comparative analysis is supported by quantitative data from antimicrobial and cytotoxicity assays, detailed experimental protocols, and visualizations of relevant biological pathways.
Executive Summary
This compound, a truncated derivative of brevinin-1PMa, demonstrates a significantly improved therapeutic index compared to its parent peptide. This enhancement is primarily attributed to a substantial reduction in hemolytic activity while maintaining moderate antimicrobial efficacy, particularly against Gram-negative bacteria. When benchmarked against other prominent AMPs, this compound exhibits a promising profile, characterized by low toxicity, a key consideration for therapeutic development. This guide offers a data-driven comparison to aid in the evaluation of this compound for further research and preclinical consideration.
Comparative Analysis of Therapeutic Indices
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio of its toxicity to its efficacy. For antimicrobial peptides, it is often calculated as the ratio of the concentration that is toxic to host cells (e.g., 50% hemolytic concentration, HC50) to the concentration that inhibits microbial growth (Minimal Inhibitory Concentration, MIC). A higher TI indicates a more favorable safety profile.
The following tables summarize the antimicrobial and hemolytic activities of this compound and a selection of other AMPs against common bacterial strains.
Table 1: Antimicrobial Activity (MIC in µM) of Selected AMPs
| Peptide | S. aureus | E. coli | Reference(s) |
| This compound | 31 | 62.5 | [1][2][3][4][5] |
| Brevinin-1PMa | 3 | 50 | [1][2][3][4][5] |
| Melittin | 4 - 16 | 8 - 32 | [6][7][8] |
| Magainin II | >64 | 4 | [9] |
| Buforin II | 8 | 8 | [10] |
| Cecropin A | 2.25 (GM) | 1.63 (GM) | [7] |
| Nisin | 2 - 256 | - | [11][12] |
| LL-37 | <10 | <10 | [1] |
GM: Geometric Mean
Table 2: Hemolytic Activity (HC50 in µM) and Therapeutic Index (TI)
| Peptide | HC50 (µM) | TI (vs. S. aureus) | TI (vs. E. coli) | Reference(s) |
| This compound | >200 | >6.45 | >3.2 | [1][2][3][4][5] |
| Brevinin-1PMa | 4 | 1.33 | 0.08 | [1][2][3][4][5] |
| Melittin | ~2 | ~0.13 - 0.5 | ~0.06 - 0.25 | [8][9] |
| Magainin II | >64 | >1 | 16 | [9] |
| Buforin II | >200 | >25 | >25 | [13] |
| Cecropin A | >100 | >44.4 | >61.3 | [7] |
| Nisin | Non-hemolytic | High | - | [11] |
| LL-37 | >80 | >8 | >8 | [14] |
Therapeutic Index (TI) is calculated as HC50/MIC. A higher value indicates greater selectivity for bacterial cells over host cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimal Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The AMP is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the AMP at which no visible bacterial growth (turbidity) is observed.
Hemolysis Assay
This assay measures the ability of an AMP to lyse red blood cells, a common indicator of cytotoxicity.
-
Preparation of Red Blood Cells (RBCs): Freshly obtained red blood cells (e.g., human or sheep erythrocytes) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).
-
Peptide Incubation: The AMP is serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well.
-
Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% lysis, such as 0.1% Triton X-100) are included.
-
Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate.
-
Quantification: The absorbance of the supernatant is measured at 540 nm using a microplate reader. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
HC50 Determination: The HC50 is the concentration of the peptide that causes 50% hemolysis.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cells (e.g., HaCaT keratinocytes or HeLa cells) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the AMP.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.
Mechanism of Action and Signaling Pathways
Antimicrobial peptides, including those of the brevinin family, primarily exert their antimicrobial effects through the disruption of bacterial cell membranes. Their cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to pore formation and cell lysis.
Figure 1. General mechanism of bacterial membrane disruption by AMPs.
Beyond their direct antimicrobial action, some AMPs, including certain brevinins, can modulate the host's innate immune response. This immunomodulatory activity can involve interaction with host cell receptors, such as Toll-like receptors (TLRs), and subsequent activation of intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Figure 2. AMP interaction with host cell signaling pathways.
Specifically, some studies suggest that certain brevinin-1 peptides can suppress the inflammatory response by inactivating the MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[15][16][17]
Figure 3. Workflow for determining the therapeutic index of an AMP.
Conclusion
This compound presents a compelling case for further investigation as a potential therapeutic agent. Its significantly improved therapeutic index over its parent compound, brevinin-1PMa, is a direct result of its reduced toxicity to host cells. While its antimicrobial potency is moderate, its favorable safety profile, as indicated by a high HC50 value, makes it a noteworthy candidate, particularly when compared to highly potent but cytotoxic peptides like melittin. The data presented in this guide provides a foundational benchmark for researchers to contextualize the performance of this compound and to inform the design of future studies.
References
- 1. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MICs of Mutacin B-Ny266, Nisin A, Vancomycin, and Oxacillin against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of nisin on the biofilm production, antimicrobial susceptibility and biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 15. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 16. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Truncated Brevinin Analogs: Balancing Antimicrobial Potency and Hemolytic Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Cationic antimicrobial peptides (AMPs), such as those from the brevinin family found in amphibian skin secretions, represent a promising class of therapeutics. A common strategy to improve their therapeutic potential is the truncation of the native peptide to modulate its activity and reduce toxicity. This guide provides a head-to-head comparison of Des(8-14)brevinin-1PMa and other N-terminal truncated brevinin analogs, focusing on their antimicrobial and hemolytic activities, supported by experimental data and detailed protocols.
Performance Comparison of Truncated Brevinin Analogs
The truncation of the full-length brevinin-1PMa to this compound, which involves the deletion of the VAAKVLP sequence, has been shown to significantly alter its biological activity. This modification leads to a notable decrease in potency against Staphylococcus aureus and a more than 50-fold reduction in hemolytic activity, while maintaining its efficacy against Escherichia coli.[1] This highlights a common theme in the study of brevinin analogs: the potential to decouple antimicrobial and hemolytic effects through structural modifications.
To provide a broader context for the performance of such truncated peptides, the following tables summarize the antimicrobial and hemolytic activities of various N-terminal truncated brevinin-1 and brevinin-2 analogs from published studies. These analogs, while not direct derivatives of this compound, belong to the same structural class and offer valuable insights into the structure-activity relationships of truncated brevinins.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM) of Truncated Brevinin Analogs
| Peptide/Analog | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Brevinin-1PMa (Full-length) | 3 | 50 | - | - | [1] |
| This compound | 31 | 62.5 | - | - | [1] |
| Brevinin-1OS | 4 | 64 | 64 | 8 | [2] |
| OSa (Truncated Brevinin-1OS) | >128 | >128 | >128 | >128 | [2] |
| OSd (Truncated Brevinin-1OS analog) | 4 | 16 | 32 | 16 | [2] |
| OSe (Truncated Brevinin-1OS analog) | 4 | 8 | 16 | 8 | [2] |
| OSf (Truncated Brevinin-1OS analog) | 2 | 8 | 16 | 4 | [2] |
| Brevinin-1E (Full-length) | - | - | - | - | [3] |
| Brevinin-1E (4-24) (Truncated) | - | - | - | - | [3] |
| BR2GK (Brevinin-2GHk) | 32 | 128 | 128 | 128 | [4] |
| BR2GK(1-25)a (Truncated) | 4 | 8 | 8 | 8 | [4] |
| [A¹⁴]BR2GK(1-25)a (Truncated analog) | 8 | 32 | 16 | 16 | [4] |
| [K¹⁴]BR2GK(1-25)a (Truncated analog) | 16 | 64 | 32 | 32 | [4] |
| [R¹⁴]BR2GK(1-25)a (Truncated analog) | 8 | 32 | 16 | 16 | [4] |
Note: A lower MIC value indicates higher antimicrobial activity.
Table 2: Comparative Hemolytic Activity (HC₅₀ in µM) of Truncated Brevinin Analogs
| Peptide/Analog | HC₅₀ (µM) | Reference |
| Brevinin-1PMa (Full-length) | Potent (exact value not specified) | [1] |
| This compound | >50-fold less potent than Brevinin-1PMa | [1] |
| Brevinin-1OS | 15.6 | [2] |
| OSa (Truncated Brevinin-1OS) | >200 | [2] |
| OSd (Truncated Brevinin-1OS analog) | 125.8 | [2] |
| OSe (Truncated Brevinin-1OS analog) | 101.7 | [2] |
| OSf (Truncated Brevinin-1OS analog) | 185.4 | [2] |
| Brevinin-1E (Full-length) | Potent (exact value not specified) | [3] |
| Brevinin-1E (4-24) (Truncated) | Significantly reduced vs. full-length | [3] |
| BR2GK (Brevinin-2GHk) | 187.3 | [4] |
| BR2GK(1-25)a (Truncated) | >200 | [4] |
| [A¹⁴]BR2GK(1-25)a (Truncated analog) | >200 | [4] |
| [K¹⁴]BR2GK(1-25)a (Truncated analog) | >200 | [4] |
| [R¹⁴]BR2GK(1-25)a (Truncated analog) | >200 | [4] |
Note: A higher HC₅₀ value indicates lower hemolytic activity and is desirable for therapeutic applications.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of brevinin analogs.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC, the lowest concentration of a peptide that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.
Caption: Workflow for MIC determination.
-
Bacterial Culture Preparation: Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable growth medium like Mueller-Hinton Broth (MHB) to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Peptide Preparation: The test peptides are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
References
Comparative Analysis of Des(8-14)brevinin-1PMa: A Statistical Overview for Researchers
For Immediate Release
A comprehensive statistical analysis of the antimicrobial peptide Des(8-14)brevinin-1PMa reveals a nuanced profile of its bioactivity, particularly when compared to its parent compound, brevinin-1PMa, and other related peptides. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its performance, supported by available experimental data, to aid in future research and development.
Executive Summary
This compound, a truncated analogue of the amphibian-derived antimicrobial peptide brevinin-1PMa, demonstrates retained activity against Gram-negative bacteria but a significant reduction in potency against Gram-positive bacteria and markedly lower hemolytic activity. While specific data on its anticancer and immunomodulatory effects are currently limited in published literature, the broader brevinin family exhibits notable activities in these areas, suggesting potential avenues for further investigation of this truncated peptide.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Microorganism | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | 31 | [1] |
| Escherichia coli | 62.5 | [1] | |
| Brevinin-1PMa | Staphylococcus aureus | 3 | [1] |
| Escherichia coli | 50 | [1] | |
| Temporin-PMa | Staphylococcus aureus | 16 | [1] |
| Escherichia coli | >250 | [1] |
Table 2: Hemolytic Activity
| Peptide | Hemolytic Activity (LC50, µM) | Reference |
| This compound | >150 (Significantly reduced) | [1] |
| Brevinin-1PMa | 4 | [1] |
| Temporin-PMa | 8 | [1] |
Table 3: Anticancer Activity of Related Brevinin Peptides (IC50, µM)
| Peptide | Cell Line | IC50 (µM) | Reference |
| Brevinin-1E | L1210 (Leukemia) | 3.5 | |
| Brevinin-2R | Multiple cancer cell lines | Not specified | [2] |
| Brevinin-1GHd | H157 (Non-small cell lung) | 2.987 | [3] |
| U251MG (Glioblastoma) | 7.985 | [3] | |
| MDA-MB-435s (Melanoma) | 1.197 | [3] | |
| PC3 (Prostate) | 9.854 | [3] | |
| Brevinin-1RL1 | HCT116, MDA-MB-231, SW480, A549, SMMC7721, B16-F10 | 5 - 10 | [4] |
Note: Specific anticancer activity data for this compound is not currently available in the reviewed literature. The data presented is for closely related brevinin peptides to provide a comparative context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is determined using a broth microdilution method.
-
Preparation of Peptide Solutions: Peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions are then prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then used to inoculate MHB and incubated until the culture reaches the logarithmic growth phase. The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells.
-
Preparation of Erythrocyte Suspension: Freshly drawn red blood cells (e.g., human or mouse) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Incubation: The peptide solutions at various concentrations are incubated with the erythrocyte suspension in a 96-well plate at 37°C for a specified time (e.g., 1 hour).
-
Measurement of Hemolysis: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation of Hemolytic Activity: The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100, which causes 100% hemolysis) and a negative control (PBS, 0% hemolysis). The LC50 value, the concentration of peptide causing 50% hemolysis, is then determined.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the peptide's cytotoxic effects on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. PDF.js viewer [phaidra.vetmeduni.ac.at]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Des(8-14)brevinin-1PMa: A Guide for Laboratory Personnel
This document provides detailed guidance on the safe and proper disposal of Des(8-14)brevinin-1PMa, a synthetic host-defense peptide with antimicrobial and hemolytic activities.[1][2][3] Adherence to these procedures is crucial for maintaining laboratory safety, minimizing environmental impact, and ensuring regulatory compliance. While synthetic peptides are often considered non-hazardous, the specific toxicological properties of many, including this compound, have not been fully investigated.[4][5] Therefore, it is imperative to handle this compound with due care.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses, and a lab coat.[6] All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area to avoid inhalation.[4] In case of accidental contact, follow the first aid measures outlined in the table below.
Table 1: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. If irritation persists, seek medical advice.[4] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to mitigate risks associated with its biological activity and potential unknown hazards.
1. Preparation and Small-Scale Decontamination:
-
For trace amounts of the peptide in solution (e.g., residual amounts in experimental containers), decontamination can be achieved by rinsing the container with a 10% bleach solution, followed by copious rinsing with water.
-
For unused stock solutions, which are typically at higher concentrations, these should be treated as hazardous chemical waste.[7] Autoclaving may not be effective for all peptides and is not a recommended universal disposal method without specific stability data.[7]
2. Solid and Concentrated Liquid Waste Disposal:
-
Solid Waste (Lyophilized Powder):
-
Carefully sweep up any spilled powder, avoiding dust generation.
-
Place the powder and any contaminated materials (e.g., weigh boats, paper) into a clearly labeled, sealed container for chemical waste.[6]
-
-
Liquid Waste (Solutions):
-
Absorb the peptide solution onto an inert material such as sand or vermiculite.[6]
-
Place the absorbent material into a sealed, leak-proof container.
-
Label the container clearly as "Hazardous Chemical Waste" and include the name "this compound".
-
3. Final Disposal:
-
All sealed containers of this compound waste should be disposed of through your institution's hazardous waste management program.[8][9]
-
Do not dispose of this compound down the sanitary sewer unless explicitly permitted by your local regulations and institutional safety office for very dilute, non-hazardous solutions.[8][10] Given its biological activity, sewer disposal is not recommended as a primary method.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
The biological activity of this compound informs the need for careful handling and disposal. The following table summarizes its known antimicrobial and hemolytic properties.
Table 2: Biological Activity of this compound
| Target Organism/Cell | Activity | Value | Reference |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 31 µM | [2][3] |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 62.5 µM | [2][3] |
| - | Hemolytic Activity | >50-fold decrease compared to brevinin-1PMa | [2][3] |
Note: The reduced hemolytic activity compared to the parent peptide, brevinin-1PMa, is a notable property, but does not eliminate the need for cautious handling.[2][3]
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abcepta.com [abcepta.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 7. bitesizebio.com [bitesizebio.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. epfl.ch [epfl.ch]
Personal protective equipment for handling Des(8-14)brevinin-1PMa
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Des(8-14)brevinin-1PMa, a host-defense peptide with antimicrobial properties. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Due to the hemolytic activity of this compound and the general risks associated with handling peptides of unknown long-term effects, a comprehensive approach to personal protection is mandatory. The following table outlines the recommended PPE for various laboratory activities involving this peptide.
| Activity | Required PPE | Rationale |
| Reconstitution & Aliquoting | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat | Prevents dermal contact and eye exposure to the lyophilized powder and concentrated solutions. |
| Cell Culture & In Vitro Assays | - Nitrile gloves- Safety glasses- Laboratory coat | Standard protection against splashes and contamination during routine experimental procedures. |
| Handling High Concentrations (>1 mg/mL) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Laboratory coat | Enhanced protection against significant splashes and aerosol generation when working with concentrated stock solutions. |
| Animal Studies (In Vivo) | - Nitrile gloves- Safety glasses or goggles- Laboratory coat- Respiratory protection (e.g., N95 respirator) if aerosolization is possible | Protects against exposure through contact, splashes, and potential inhalation of aerosols during administration or sample collection. |
General Laboratory PPE Standards:
Always adhere to your institution's general laboratory safety protocols. This includes, but is not limited to, the following:
-
Wear appropriate laboratory attire, including long pants and closed-toe shoes.
-
Inspect gloves for any signs of degradation or punctures before use.[1]
-
Change gloves immediately if they become contaminated.
-
Do not wear laboratory gloves outside of the designated work area to prevent cross-contamination.[1]
Operational Plan: Handling & Experimental Workflow
A systematic approach to handling this compound is critical to minimize exposure risk and maintain experimental integrity.
Step 1: Reconstitution
-
Before opening, centrifuge the vial to ensure the lyophilized peptide is at the bottom.
-
Under a laminar flow hood or in a designated clean area, carefully open the vial.
-
Reconstitute the peptide using the appropriate sterile solvent (e.g., sterile water, buffer) as recommended by the supplier or experimental protocol.
-
Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.
Step 2: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots.
-
Use sterile, low-protein-binding microcentrifuge tubes.
-
Store aliquots at the recommended temperature (typically -20°C or -80°C) as specified in the product's Certificate of Analysis.[2]
Step 3: Experimental Use
-
When ready to use, thaw an aliquot at room temperature or on ice.
-
Dilute the peptide to the final working concentration in the appropriate experimental medium.
-
Perform all experimental procedures involving the peptide within a designated area to contain any potential spills.
Below is a visual representation of the general handling workflow for this compound.
Caption: General workflow for the preparation and experimental use of this compound.
Disposal Plan
Improper disposal of antimicrobial agents can contribute to environmental contamination and the development of antimicrobial resistance.[3][4][5] Therefore, all materials contaminated with this compound must be treated as chemical waste.
| Waste Type | Disposal Protocol |
| Unused Stock Solutions | - Collect in a designated, sealed, and clearly labeled hazardous chemical waste container.- Follow your institution's guidelines for chemical waste disposal. Do not pour down the drain.[6] |
| Contaminated Media & Buffers | - Treat as chemical waste.- Collect in a labeled waste container for chemical disposal. Autoclaving may not inactivate the peptide.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Dispose of in a designated biohazard or chemical waste container as per institutional policy.- Do not place in regular trash. |
| Contaminated PPE (e.g., gloves, lab coats) | - Remove and dispose of in designated waste containers before leaving the laboratory. |
Key Disposal Considerations:
-
Consult Institutional Guidelines: Always adhere to the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[6]
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "this compound" and any other hazardous components.
Mechanism of Action: A Visual Overview
This compound is an antimicrobial peptide. While its precise signaling pathways may be complex, a primary mechanism for many such peptides involves interaction with and disruption of the microbial cell membrane.
Caption: Proposed mechanism of action for antimicrobial peptides like this compound.
References
- 1. Frontiers | A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 6. bitesizebio.com [bitesizebio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
